DBCO-PEG9-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H57N3O11/c40-13-15-45-17-19-47-21-23-49-25-27-51-29-31-53-32-30-52-28-26-50-24-22-48-20-18-46-16-14-41-38(43)11-12-39(44)42-33-36-7-2-1-5-34(36)9-10-35-6-3-4-8-37(35)42/h1-8H,11-33,40H2,(H,41,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUWAJBCFPYIFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H57N3O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to DBCO-PEG9-amine: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of DBCO-PEG9-amine, a heterobifunctional linker integral to the advancement of bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). This document details the linker's chemical properties, mechanism of action, and applications, supplemented with quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate its effective implementation in research and development settings.
Introduction
This compound is a versatile molecule composed of three key functional components: a dibenzocyclooctyne (DBCO) group, a nine-unit polyethylene glycol (PEG) spacer, and a primary amine (-NH2) terminus. This unique architecture enables a two-step sequential bioconjugation strategy. The primary amine allows for covalent attachment to biomolecules via reactions with activated esters, such as N-hydroxysuccinimide (NHS) esters, or carboxylic acids. The DBCO group facilitates a highly efficient and bioorthogonal copper-free "click chemistry" reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-containing molecules.[1][2]
The hydrophilic PEG9 spacer enhances the aqueous solubility of the linker and the resulting conjugates, which can mitigate aggregation and improve the pharmacokinetic properties of biotherapeutics.[3][4] The defined length of the PEG chain allows for precise control over the distance between the conjugated biomolecules.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for accurate experimental design, including the calculation of molar excesses and the preparation of stock solutions.
| Property | Value | Reference(s) |
| Molecular Formula | C39H57N3O11 | [1] |
| Molecular Weight | 743.9 g/mol | |
| Purity | Typically ≥98% | |
| Solubility | Water, DMSO, DCM, DMF | |
| Storage Conditions | -20°C | |
| Long-term Stability (in solution) | -80°C for 6 months; -20°C for 1 month (protect from light, stored under argon) | |
| DBCO-modified IgG stability | Loses 3-5% reactivity towards azides over 4 weeks at 4°C or -20°C |
Mechanism of Action and Key Reactions
The utility of this compound is centered around two primary chemical reactions: the acylation of the primary amine and the strain-promoted alkyne-azide cycloaddition (SPAAC) of the DBCO group.
Amine Acylation
The terminal primary amine of this compound readily reacts with activated esters, such as NHS esters, to form a stable amide bond. This reaction is typically carried out in an amine-free buffer at a pH of 7-9.
Caption: Amine acylation reaction of this compound.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The DBCO group undergoes a highly efficient and specific reaction with an azide-functionalized molecule without the need for a copper catalyst. This bioorthogonal reaction forms a stable triazole linkage and can be performed in aqueous buffers under mild conditions, making it ideal for biological applications.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Quantitative Data on Reaction Kinetics
| DBCO-Antibody Conjugate | Azide Reactant | Buffer | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| DBCO-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | PBS | 7 | 25 | 0.17 ± 0.01 | |
| DBCO-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 7 | 25 | 0.24 ± 0.01 | |
| DBCO-Trastuzumab | 3-azido-L-alanine | PBS | 7 | 25 | 0.15 ± 0.00 | |
| DBCO-Trastuzumab | 3-azido-L-alanine | HEPES | 7 | 25 | 0.18 ± 0.01 | |
| DBCO-PEG5-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | PBS | 7 | 25 | 0.23 ± 0.00 | |
| DBCO-PEG5-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 7 | 25 | 0.37 ± 0.00 | |
| DBCO-PEG5-Trastuzumab | 3-azido-L-alanine | PBS | 7 | 25 | 0.18 ± 0.01 | |
| DBCO-PEG5-Trastuzumab | 3-azido-L-alanine | HEPES | 7 | 25 | 0.22 ± 0.02 |
Note: The presence of a PEG linker (as in DBCO-PEG5-Trastuzumab) has been shown to enhance SPAAC reaction rates by approximately 31 ± 16%. This is attributed to reduced steric hindrance and increased hydrophilicity.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in a two-step bioconjugation strategy, such as the synthesis of an antibody-drug conjugate (ADC).
Protocol 1: Activation of a Payload with this compound
This protocol describes the conjugation of this compound to a payload containing a carboxylic acid, activated via an NHS ester.
Materials:
-
Payload with an NHS ester functional group
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.4)
-
Purification system (e.g., HPLC, silica gel chromatography)
Procedure:
-
Dissolve the NHS-activated payload in anhydrous DMF or DMSO.
-
Dissolve this compound in the same solvent (a slight molar excess, e.g., 1.1 equivalents, is recommended).
-
Add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction if necessary and purify the DBCO-PEG9-payload conjugate using an appropriate chromatographic method.
-
Characterize the purified product by mass spectrometry and NMR.
Protocol 2: Conjugation of DBCO-activated Payload to an Azide-Modified Antibody
This protocol details the copper-free click chemistry reaction between the DBCO-activated payload and an antibody that has been previously functionalized with azide groups.
Materials:
-
Azide-modified antibody in an appropriate buffer (e.g., PBS, pH 7.4)
-
Purified DBCO-PEG9-payload from Protocol 1, dissolved in DMSO
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
To the solution of azide-modified antibody, add a 5- to 10-fold molar excess of the DBCO-PEG9-payload solution. The final concentration of DMSO should be kept below 20% to maintain antibody stability.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.
-
Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) to remove unreacted payload and other small molecules.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for ADC synthesis using this compound and the logical relationship of the components.
References
An In-depth Technical Guide to DBCO-PEG9-amine: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional linker, DBCO-PEG9-amine, detailing its chemical structure, physicochemical properties, and its significant applications in bioconjugation, particularly in the fields of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Properties
This compound is a versatile molecule featuring a dibenzocyclooctyne (DBCO) group, a nine-unit polyethylene glycol (PEG) spacer, and a terminal primary amine. This strategic design allows for a two-pronged approach to molecular conjugation. The DBCO moiety facilitates copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[1] Concurrently, the primary amine group can react with various electrophiles, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[2]
The hydrophilic PEG9 spacer is a critical component, enhancing the aqueous solubility of the linker and the resulting conjugates, which can mitigate aggregation and improve pharmacokinetic profiles in biological systems.[2]
Chemical Structure

Figure 1. Chemical Structure of this compound.
Physicochemical Properties
The key quantitative properties of this compound are summarized in the table below, compiled from various suppliers and scientific literature.
| Property | Value | Citations |
| Molecular Formula | C₃₉H₅₇N₃O₁₁ | [1] |
| Molecular Weight | 743.9 g/mol | [1] |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid | |
| Solubility | Water, DMSO, DMF, DCM | |
| Storage Conditions | -20°C, protected from light |
Applications in Bioconjugation
The bifunctional nature of this compound makes it an invaluable tool in creating complex biomolecular architectures. Its primary applications lie in the fields of antibody-drug conjugates (ADCs) and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADC development, a cytotoxic drug can be attached to a monoclonal antibody (mAb), directing the therapeutic payload specifically to cancer cells. This compound can be utilized in a multi-step conjugation strategy. For instance, the amine end of the linker can be reacted with an activated drug molecule, and the DBCO end can then be "clicked" onto an azide-modified antibody. This modular approach allows for precise control over the drug-to-antibody ratio (DAR).
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand. The PEG component of the linker is crucial for optimizing the solubility and cell permeability of the final PROTAC molecule.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.
General Protocol for Antibody Labeling via SPAAC
This protocol describes the conjugation of an azide-modified antibody with a DBCO-functionalized molecule, which could be a drug or a fluorescent probe previously conjugated to this compound.
Materials:
-
Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-conjugated molecule of interest
-
Anhydrous DMSO or DMF
-
Desalting columns for purification
Procedure:
-
Reagent Preparation:
-
Ensure the azide-modified antibody is at a concentration of 1-10 mg/mL in an amine-free and azide-free buffer.
-
Prepare a 10 mM stock solution of the this compound-conjugated molecule in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 2-4 fold molar excess of the DBCO-conjugated molecule to the azide-modified antibody solution.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove unreacted DBCO-conjugated molecules using a desalting column or dialysis.
-
-
Characterization:
-
Confirm conjugation and determine the degree of labeling (DOL) using techniques such as SDS-PAGE, UV-Vis spectroscopy (measuring absorbance at 280 nm for the protein and ~309 nm for the DBCO group), and mass spectrometry.
-
General Protocol for PROTAC Synthesis
This protocol outlines the synthesis of a PROTAC by linking a target protein binder (pre-functionalized with an azide) and an E3 ligase ligand (pre-functionalized with an NHS ester) using this compound.
Materials:
-
Azide-functionalized target protein binder
-
NHS ester-functionalized E3 ligase ligand
-
This compound
-
Anhydrous DMF or DMSO
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Purification system (e.g., HPLC)
Procedure:
-
Reaction of this compound with E3 Ligase Ligand:
-
Dissolve the NHS ester-functionalized E3 ligase ligand and a slight molar excess of this compound in anhydrous DMF or DMSO.
-
Add a non-nucleophilic base like TEA or DIPEA to catalyze the reaction.
-
Stir the reaction at room temperature for 2-4 hours or until completion as monitored by LC-MS.
-
Purify the resulting DBCO-PEG9-E3 ligase ligand conjugate.
-
-
SPAAC Reaction with Target Protein Binder:
-
Dissolve the purified DBCO-PEG9-E3 ligase ligand conjugate and the azide-functionalized target protein binder in a suitable solvent (e.g., DMSO/water mixture).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC molecule using reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR.
-
Visualizing Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the key chemical reactions and experimental workflows involving this compound.
Bifunctional Reactivity of this compound
Caption: Bifunctional reactivity of this compound.
Experimental Workflow for Antibody-Drug Conjugation```dot
Caption: Logical steps in PROTAC synthesis.
References
An In-depth Technical Guide to the Mechanism and Application of DBCO-PEG9-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action, applications, and experimental considerations for the use of DBCO-PEG9-amine, a bifunctional linker critical in the field of bioconjugation.
Core Mechanism of Action: Bridging Molecules with Precision
This compound is a heterobifunctional linker designed for the precise and stable conjugation of two molecules. Its mechanism of action is rooted in two distinct chemical reactions at either end of the molecule, facilitated by a hydrophilic polyethylene glycol (PEG) spacer.
The primary reactive component is the dibenzocyclooctyne (DBCO) group. This strained alkyne is a key participant in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) , a cornerstone of copper-free click chemistry. The inherent ring strain of the DBCO group allows it to react selectively and efficiently with azide-functionalized molecules under physiological conditions (temperature, pH, and aqueous environments) without the need for a cytotoxic copper catalyst.[1][2] This bioorthogonality ensures that the reaction does not interfere with biological processes, making it ideal for applications in living systems.[3][4] The reaction between the DBCO group and an azide results in the formation of a stable triazole linkage.[1]
At the opposite end of the linker is a primary amine (-NH2) group . This functional group is nucleophilic and can readily react with various electrophilic moieties, most commonly activated esters such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond. This versatility allows for the attachment of this compound to a wide range of molecules, including proteins, peptides, and other biomolecules that have been functionalized with an NHS ester.
The PEG9 spacer , a chain of nine polyethylene glycol units, serves two main purposes. Firstly, it increases the overall hydrophilicity and water solubility of the molecule and its conjugates. Secondly, the extended and flexible nature of the PEG chain provides spatial separation between the conjugated molecules, which can help to reduce steric hindrance and preserve their biological activity.
Visualizing the Mechanism and Workflow
To illustrate the core mechanism and its application in a typical bioconjugation workflow, the following diagrams are provided.
Quantitative Data Summary
| Cyclooctyne Reagent | Reaction Rate Constant (M⁻¹s⁻¹) | Reference |
| DBCO-Herceptin | ~0.14 - 0.28 | |
| DBCO-PEG5-Herceptin | ~0.18 - 0.37 | |
| DBCO with C28 (in 20% DMSO/PBS) | 3.15 | |
| DBCO with Benzyl Azide | 0.14 |
Note: Reaction rates can be influenced by factors such as the solvent, temperature, and the specific azide-containing reaction partner.
Key Applications in Research and Drug Development
The robust and specific nature of this compound chemistry has led to its widespread adoption in various advanced applications:
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.
-
PROTACs (Proteolysis-Targeting Chimeras): This linker can connect a target protein-binding ligand and an E3 ligase-binding ligand, inducing the degradation of specific proteins.
-
Biomolecule Labeling: Fluorophores, biotin, or other reporter molecules can be attached to proteins, nucleic acids, or other biomolecules for imaging and detection purposes.
-
Surface Modification: Immobilization of biomolecules onto surfaces for applications in biosensors and microarrays.
Detailed Experimental Protocols
The following are generalized protocols for the two-step conjugation process involving the amine and DBCO functionalities. Optimization will be required for specific applications.
Protocol 1: Labeling of a Molecule with this compound via NHS Ester Chemistry
This protocol describes the reaction of an NHS-ester activated molecule with the amine group of this compound.
Materials:
-
NHS-ester activated molecule
-
This compound
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffers like HEPES or borate buffer.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., desalting columns, SEC-HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the NHS-ester activated molecule in the Reaction Buffer to the desired concentration (typically 1-10 mg/mL for proteins).
-
Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
-
Reaction:
-
Add a 10- to 40-fold molar excess of the this compound stock solution to the solution of the activated molecule. The final concentration of the organic solvent should ideally be kept below 20% to avoid denaturation of proteins.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To stop the reaction, add the quenching solution to react with any remaining unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagent using a desalting column or through dialysis.
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the reaction of the DBCO-labeled molecule with an azide-functionalized molecule.
Materials:
-
DBCO-labeled molecule (from Protocol 1)
-
Azide-functionalized molecule
-
Reaction Buffer: PBS, pH 7.4, or other suitable azide-free buffer.
Procedure:
-
Reaction Setup:
-
Combine the DBCO-labeled molecule and the azide-functionalized molecule in the Reaction Buffer. A 1.5- to 10-fold molar excess of one of the components is often used to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Reaction times may vary depending on the reactants and their concentrations.
-
-
Purification:
-
Purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC-HPLC).
-
-
Characterization:
-
Analyze the final conjugate to confirm successful ligation and assess purity. Common methods include SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, and UV-Vis spectroscopy (DBCO has a characteristic absorbance around 309-310 nm).
-
Conclusion
This compound is a powerful and versatile tool in the field of bioconjugation, enabling the precise and stable linking of diverse molecules under mild, biocompatible conditions. Its mechanism, centered around the highly efficient and bioorthogonal SPAAC reaction, has paved the way for significant advancements in drug delivery, diagnostics, and fundamental biological research. By understanding the core principles and optimizing the experimental protocols outlined in this guide, researchers can effectively harness the capabilities of this compound for their specific applications.
References
An In-Depth Technical Guide to DBCO-PEG9-Amine in Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DBCO-PEG9-amine and its application in copper-free click chemistry, a cornerstone of modern bioconjugation. This document delves into the core principles of the technology, presents quantitative data, details experimental protocols, and provides visual representations of key workflows, offering a vital resource for professionals in drug development, chemical biology, and materials science.
Introduction to Copper-Free Click Chemistry and DBCO Reagents
Copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful tool for the precise and efficient covalent ligation of biomolecules.[1][2] This bioorthogonal reaction occurs between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule. The reaction proceeds rapidly under mild, physiological conditions without the need for the cytotoxic copper catalysts required in traditional click chemistry, making it ideal for applications in living systems.[1][3]
DBCO is a highly reactive and stable cyclooctyne derivative widely used in copper-free click chemistry.[4] Its reactivity is driven by the significant ring strain of the cyclooctyne, which lowers the activation energy for the [3+2] cycloaddition with azides. This results in the formation of a stable triazole linkage.
The Role and Advantages of this compound
This compound is a bifunctional linker that incorporates three key features:
-
DBCO Group: Enables highly efficient and specific copper-free click reactions with azide-modified molecules.
-
PEG9 Spacer: A nine-unit polyethylene glycol (PEG) spacer enhances the hydrophilicity and water solubility of the molecule and its conjugates. This PEG linker can also reduce non-specific interactions and potentially improve the pharmacokinetic properties of the resulting bioconjugate.
-
Amine Group: A terminal primary amine provides a reactive handle for conjugation to various functional groups, such as carboxylic acids and activated NHS esters, allowing for the straightforward attachment of the DBCO moiety to a wide range of molecules.
Key Advantages:
-
Biocompatibility: The absence of a copper catalyst makes it suitable for in vivo and live-cell applications.
-
High Efficiency: Reactions typically proceed with high yields under mild conditions.
-
Specificity: The DBCO group reacts selectively with azides, minimizing off-target reactions in complex biological environments.
-
Versatility: The amine functionality allows for the easy incorporation of the DBCO group onto proteins, peptides, and other molecules.
Quantitative Data
The efficiency of the SPAAC reaction is a critical parameter for experimental design. The following tables summarize key quantitative data related to this compound and the underlying copper-free click chemistry.
| Property | Value | Source(s) |
| Molecular Weight | 743.9 g/mol | |
| Purity | Typically ≥95% | |
| Solubility | Water, DMSO, DCM, DMF | |
| Storage Conditions | -20°C for long-term storage; can be shipped at ambient temperature | |
| Stability of Stock | -80°C for 6 months; -20°C for 1 month (protect from light) |
Table 1: Physicochemical Properties of this compound
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Source(s) |
| DBCO and Benzyl Azide | ~0.1 - 1.0 | Room Temperature | |
| Peptide with azidoamino acid and PEG-DBCO | 0.34 | HBS buffer (pH 7.4), 25°C | |
| 8-Azidoadenosine and Cyclooctyne | 0.11 | ACN-d₆/D₂O (3:1, v/v), 23 mM | |
| Sulfo DBCO-amine and 3-azido-L-alanine | 0.32 - 0.85 | PBS (pH 7) | |
| Sulfo DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES (pH 7) |
Table 2: Reaction Kinetics of DBCO-Azide SPAAC Reactions
Experimental Protocols
This section provides detailed methodologies for common applications of this compound.
Protocol for Labeling a Protein with this compound via NHS Ester Chemistry
This protocol describes a two-step process: first, the activation of a molecule with a carboxyl group (e.g., a protein) with an NHS ester, followed by reaction with the amine group of this compound. Alternatively, if starting with a molecule that is already NHS-ester activated, one can proceed directly to the conjugation step.
Materials:
-
Protein or other molecule with primary amine groups
-
DBCO-PEG4-NHS Ester (as a representative DBCO-PEG-NHS ester)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another amine-free buffer such as HEPES or bicarbonate buffer.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Protein Solution:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) and azides.
-
-
Preparation of DBCO-PEG-NHS Ester Solution:
-
Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved DBCO-PEG-NHS ester to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction (Optional but Recommended):
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the DBCO-labeled Protein:
-
Remove excess, unreacted DBCO-PEG-NHS ester and quenching reagents using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Characterization of the DBCO-labeled Protein:
-
The degree of labeling can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and 309 nm (for the DBCO group). The molar extinction coefficient for DBCO at 309 nm is approximately 12,000 M⁻¹cm⁻¹.
-
Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to confirm the conjugation and determine the number of DBCO molecules per protein.
-
Protocol for Copper-Free Click Chemistry Reaction
This protocol outlines the conjugation of a DBCO-labeled molecule with an azide-functionalized molecule.
Materials:
-
DBCO-labeled molecule (from section 4.1)
-
Azide-functionalized molecule
-
Reaction Buffer: PBS, pH 7.4, or other suitable aqueous buffer.
Procedure:
-
Dissolve Reactants:
-
Dissolve the DBCO-labeled molecule and the azide-functionalized molecule in the reaction buffer.
-
-
Click Reaction:
-
Mix the DBCO- and azide-containing solutions. A slight molar excess (1.5 to 3 equivalents) of one reactant is often used to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the concentration and reactivity of the reactants. For many applications, incubation for 4-12 hours at room temperature is sufficient.
-
-
Purification of the Conjugate:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove any unreacted starting materials.
-
-
Analysis of the Conjugate:
-
Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and other relevant analytical techniques to confirm successful conjugation and purity.
-
Visualizing Workflows and Pathways
Graphviz diagrams are provided below to illustrate key experimental workflows and logical relationships in the application of this compound.
Caption: General workflow for bioconjugation using this compound.
Caption: Workflow for PROTAC synthesis using a this compound linker.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Conclusion
This compound is a versatile and powerful reagent for copper-free click chemistry, enabling the efficient and biocompatible conjugation of a wide range of molecules. Its unique combination of a highly reactive DBCO group, a hydrophilic PEG spacer, and a functional amine handle makes it an invaluable tool for researchers in drug development, diagnostics, and materials science. The detailed protocols and workflows provided in this guide serve as a practical resource for the successful implementation of this compound in various research and development applications.
References
- 1. Copper-Free Click Chemistry: Applications in Drug Delivery, Cell Tracking, and Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | BroadPharm [broadpharm.com]
A Technical Guide to DBCO-PEG9-amine: Suppliers, Pricing, and Applications
For researchers, scientists, and drug development professionals leveraging click chemistry for advanced bioconjugation, DBCO-PEG9-amine is a critical reagent. This in-depth guide provides a comprehensive overview of available suppliers, current pricing, and detailed experimental protocols for its application, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.
This compound is a bifunctional linker featuring a dibenzocyclooctyne (DBCO) group and a primary amine, separated by a hydrophilic 9-unit polyethylene glycol (PEG) spacer. The DBCO moiety enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal reaction. The terminal amine group provides a reactive handle for conjugation to molecules containing carboxylic acids, activated esters, or other amine-reactive functional groups. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate.
Suppliers and Pricing
A variety of chemical suppliers offer this compound, often in its free amine form or as a trifluoroacetate (TFA) salt. The choice between these forms may depend on the specific reaction conditions and the nature of the molecule to be conjugated. Below is a comparative table of suppliers and their offerings.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities | Price (USD) | Notes |
| MedchemExpress | This compound | HY-138647 | >98% | 25 mg, 50 mg | $310 (25 mg), $520 (50 mg) | PROTAC linker.[1] |
| BroadPharm | This compound | BP-41978 | 98% | 100 mg, 250 mg, 500 mg | $550 (100 mg), $950 (250 mg), $1500 (500 mg) | Ships within 24 hours.[2] |
| BroadPharm | This compound TFA salt | BP-24150 | 98% | Inquire for pricing | Soluble in Water, DMSO, DCM, DMF.[3] | |
| Glyco MindSynth | This compound TFA salt | GMS-100156 | 95-98% | 250 mg | Inquire for pricing | Availability: 1 to 2 weeks.[4] |
| Tebubio | This compound | 100 MG | Inquire for pricing | Bifunctional PEG linker.[5] | ||
| Biorbyt | This compound | orb1988472 | 2 mg | Inquire for pricing | PROTAC linker. |
Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.
Experimental Protocols
This compound is primarily utilized in a two-step bioconjugation process. First, the amine group of the linker is reacted with a molecule of interest. Second, the DBCO group is reacted with an azide-modified molecule via SPAAC.
Protocol 1: Amine Coupling to a Carboxylic Acid-Containing Molecule
This protocol describes the conjugation of the primary amine of this compound to a molecule containing a carboxylic acid, such as a protein or a small molecule ligand, using standard carbodiimide chemistry.
Materials:
-
This compound
-
Molecule with a terminal carboxylic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Amine-free buffer (e.g., MES or HEPES buffer, pH 6.0-7.5)
-
Organic solvent (e.g., DMSO or DMF)
-
Quenching reagent (e.g., hydroxylamine or Tris buffer)
-
Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)
Procedure:
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in the reaction buffer. Add a 1.5 to 5-fold molar excess of EDC and a 2 to 5-fold molar excess of NHS (or sulfo-NHS for aqueous reactions). Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.
-
Conjugation: Dissolve this compound in a minimal amount of a compatible organic solvent and add it to the activated molecule solution. A 1.1 to 1.5-fold molar excess of the DBCO-reagent is typically used.
-
Reaction Incubation: Allow the reaction to proceed for 1 to 4 hours at room temperature or overnight at 4°C.
-
Quenching: Add a quenching reagent to stop the reaction and consume any unreacted NHS esters.
-
Purification: Purify the DBCO-functionalized molecule to remove unreacted reagents and byproducts.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the copper-free click chemistry reaction between the DBCO-functionalized molecule and an azide-containing partner.
Materials:
-
DBCO-functionalized molecule (from Protocol 1)
-
Azide-containing molecule
-
Azide-free reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., HPLC, FPLC, or dialysis)
Procedure:
-
Dissolve Reactants: Dissolve the azide-containing molecule in the reaction buffer to a final concentration of 1-10 mM. Dissolve the DBCO-functionalized molecule in the same buffer.
-
Reaction Incubation: Mix the solutions of the azide- and DBCO-containing molecules. The reaction time can vary from 1 to 24 hours at room temperature or 37°C, depending on the reactant concentrations and reactivity.
-
Monitoring the Reaction (Optional): The progress of the SPAAC reaction can be monitored by UV-Vis spectroscopy by observing the decrease in the DBCO absorbance at approximately 310 nm.
-
Purification: Purify the final bioconjugate using an appropriate chromatography method to remove any unreacted starting materials.
Visualizing the Workflow and Signaling Pathway
To better illustrate the utility of this compound, the following diagrams depict a typical experimental workflow for creating a PROTAC and the general mechanism of PROTAC-mediated protein degradation.
Caption: PROTAC Synthesis Workflow using this compound.
Caption: PROTAC-Mediated Protein Degradation Pathway.
References
Technical Guide: DBCO-PEG9-Amine Safety and Application Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and application of DBCO-PEG9-amine, a bifunctional linker widely used in bioconjugation and drug development. The information is compiled for professionals engaged in research and development who require detailed safety data and experimental protocols.
Section 1: Safety Data Sheet Summary
The following tables summarize the key safety and physical and chemical properties of this compound TFA salt. It is important to note that this compound is not classified as hazardous; however, standard laboratory safety precautions should always be observed.[1]
Identification and Supplier Details
| Property | Value |
| Product Name | This compound TFA salt |
| CAS Number | 2353409-99-9[2][3][4][5] |
| Molecular Formula | C39H57N3O11 |
| Molecular Weight | 743.9 g/mol |
| Supplier (Example) | BroadPharm |
Hazard Identification
| Hazard Classification | GHS Classification |
| Classification | Not classified as a hazard |
Handling and Storage
| Condition | Recommendation |
| Handling | Handle only by qualified personnel in a chemical fume hood. |
| Wash thoroughly after handling. | |
| Storage | Store in closed vessels, refrigerated. Recommended storage at -20°C for long-term stability. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under argon. |
| Conditions to Avoid | Heat, flames, and sparks. |
| Materials to Avoid | Oxidizing agents. |
Personal Protective Equipment (PPE)
| Type | Specification |
| Engineering Controls | Use only in a chemical fume hood. |
| Eye/Face Protection | Wear safety goggles. |
| Hand Protection | Wear chemical-resistant gloves. |
| Skin and Body Protection | Wear suitable protective clothing. |
| Respiratory Protection | Wear an approved mask/respirator. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately wash eyes with copious amounts of water for at least 15 minutes, separating the eyelids. Seek medical attention if irritation persists. |
| Inhalation | Remove to fresh air. Seek medical attention in severe cases or if symptoms persist. |
| Ingestion | Wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention. |
Physical and Chemical Properties
| Property | Value |
| Appearance | Oil |
| Odor | No data available |
| Boiling Point | No data available |
| Melting Point | No data available |
| Solubility | Water, DMSO, DCM, DMF |
| Purity | Typically ≥95% or ≥98% |
Toxicological Information
| Data Point | Value |
| Acute Toxicity | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. |
| LD50/LC50 | No data available |
Section 2: Experimental Protocols
This compound is a versatile linker used in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The primary amine allows for its conjugation to molecules containing activated esters (e.g., NHS esters), while the DBCO group reacts with azide-containing molecules.
General Protocol for Protein Labeling via Amine-Reactive DBCO Linkers
This protocol is a general guideline for the conjugation of a protein with an amine-reactive DBCO linker. This can be adapted for the use of this compound in a two-step conjugation process where the amine of the linker is first reacted with a molecule containing a suitable reactive group.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-7.5)
-
DBCO-PEG-NHS Ester (as an example of an amine-reactive DBCO linker)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free and azide-free buffer (e.g., PBS).
-
Linker Preparation: Immediately before use, dissolve the DBCO-PEG-NHS Ester in DMSO or DMF to a stock concentration of 10-20 mM.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved DBCO linker to the protein solution.
-
The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice.
-
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted DBCO reagent using a desalting column equilibrated with the desired buffer for the subsequent click reaction.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Materials:
-
DBCO-labeled molecule (from the previous protocol)
-
Azide-containing molecule of interest
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Reaction Setup: Add the azide-containing molecule to the purified DBCO-labeled protein. A 2- to 10-fold molar excess of the azide molecule is recommended.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove the excess azide-containing molecule.
-
Characterization: Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight and assess the purity by SEC-HPLC.
Section 3: Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of safety procedures and a typical experimental workflow involving this compound.
Caption: A flowchart outlining the key safety steps for handling this compound.
Caption: A diagram illustrating the two-step bioconjugation process using this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. This compound, 2353409-99-9 | BroadPharm [broadpharm.com]
- 5. This compound TFA salt - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to Bifunctional Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bifunctional Linkers
Bifunctional linkers are molecules with two reactive functional groups that form covalent bonds with two other molecules, effectively linking them together.[1] In the realm of life sciences and drug development, these linkers are indispensable for creating bioconjugates—such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and surface-immobilized enzymes. The linker is a critical component that influences the stability, pharmacokinetics, and efficacy of the final conjugate.[][]
The architecture of a bifunctional linker consists of three main parts: two reactive "functional groups" and a "spacer arm" that connects them. The choice of functional groups dictates the target on the biomolecule (e.g., an amine or sulfhydryl group on a protein), while the spacer arm's length and chemical nature affect properties like solubility, steric hindrance, and whether the conjugate can be cleaved.[4]
Bifunctional linkers are broadly classified as either homobifunctional , having two identical reactive groups, or heterobifunctional , with two different reactive groups.[1] Heterobifunctional linkers are more commonly used for conjugating two different biomolecules, as they allow for controlled, stepwise reactions that minimize unwanted side products like polymers.
Classification of Bifunctional Linkers
The utility of a bifunctional linker is defined by its reactivity and its stability in biological environments. The primary classifications are based on the linker's cleavage characteristics and the functional groups they target.
Cleavable vs. Non-Cleavable Linkers
A crucial distinction in linker technology, particularly for drug delivery systems like ADCs, is whether the linker is designed to be cleaved inside the target cell.
-
Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are broken down by specific triggers within the target cell, releasing the payload. This targeted release is advantageous for delivering highly potent cytotoxic drugs. More than 80% of clinically approved ADCs utilize cleavable linkers. Common cleavage mechanisms include:
-
Enzyme-Sensitive Cleavage: Peptide-based linkers, such as the valine-citrulline (Val-Cit) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are overexpressed in many tumor cells. β-glucuronide linkers, which are cleaved by the β-glucuronidase enzyme, are also used and offer the benefit of increased hydrophilicity.
-
pH-Sensitive (Acid-Labile) Cleavage: Linkers containing groups like hydrazones are stable at physiological pH (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0–6.0) and lysosomes (pH ~4.8).
-
Reduction-Sensitive (Disulfide) Cleavage: Disulfide bonds are readily cleaved in the reducing intracellular environment, where the concentration of glutathione is significantly higher than in the bloodstream.
-
-
Non-Cleavable Linkers: These linkers form a stable covalent bond that is not designed to be broken. The release of the payload occurs only after the complete lysosomal degradation of the antibody part of the conjugate. This results in the release of the drug with the linker and an attached amino acid residue still bound. Non-cleavable linkers, such as those formed using SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), generally offer greater plasma stability and may reduce off-target toxicity.
The choice between a cleavable and non-cleavable linker has profound implications. Cleavable linkers can enable a "bystander effect," where the released, cell-permeable drug can kill adjacent, antigen-negative tumor cells. Non-cleavable linkers limit this effect, which can be advantageous for reducing systemic toxicity.
Common Reactive Groups and Their Targets
The specificity of a bioconjugation reaction is determined by the reactive groups on the linker and the target functional groups on the biomolecule. The most commonly targeted native functional groups in proteins are primary amines and sulfhydryls.
-
Amine-Reactive Groups: Target the ε-amino group of lysine residues and the N-terminus of a polypeptide chain.
-
N-Hydroxysuccinimide (NHS) Esters: Highly common, they react with primary amines at pH 7-9 to form stable amide bonds.
-
-
Sulfhydryl-Reactive Groups: Target the thiol group of cysteine residues. This approach is often more site-specific because free cysteines are less abundant than lysines.
-
Maleimides: React with sulfhydryl groups at pH 6.5-7.5 to form a stable thioether bond. This is a widely used chemistry for ADC construction.
-
Pyridyldithiols: React with sulfhydryls to form a disulfide bond, which is cleavable by reducing agents.
-
-
Carboxyl-Reactive Groups: Target the carboxylic acid groups of aspartic and glutamic acid residues or the C-terminus.
-
Carbodiimides (e.g., EDC): These are "zero-length" crosslinkers that activate carboxyl groups to react with primary amines, forming an amide bond.
-
-
Bioorthogonal Chemistries: These are reactions that can occur in complex biological systems without interfering with native biochemical processes.
-
Click Chemistry (Azide-Alkyne Cycloaddition): Involves the reaction between an azide and an alkyne. Strain-promoted azide-alkyne cycloaddition (SPAAC) is particularly useful as it does not require a toxic copper catalyst.
-
Data Presentation: Comparison of Common Linkers
The selection of a linker requires careful consideration of its properties. The tables below summarize key quantitative and qualitative data for representative bifunctional linkers.
Table 1: Properties of Common Heterobifunctional Linkers
| Linker Name | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Key Feature |
| SMCC | NHS ester, Maleimide | 8.3 | No | Widely used for stable, non-cleavable ADCs (e.g., Kadcyla). |
| Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 8.3 | No | Water-soluble version of SMCC, reduces aggregation. |
| SPDP | NHS ester, Pyridyldithiol | 6.8 | Yes (Disulfide) | Creates a reducible disulfide linkage for payload release. |
| Hydrazone Linkers | (Varies, e.g., NHS ester) | Variable | Yes (Acid-labile) | Cleaved at low pH, used in early ADCs like Mylotarg. |
| MC-Val-Cit-PABC | Maleimide, (PABC-Payload) | ~25-30 | Yes (Enzymatic) | Cathepsin B-cleavable linker used in Adcetris. |
Table 2: Stability of Different Linker Chemistries
| Linker Type | Bond Formed | Stability Condition | Plasma Half-life (t½) Example | Reference |
| Thioether (non-cleavable) | C-S | High stability in plasma and reducing environments. | > 7 days | |
| Hydrazone (acid-cleavable) | C=N-N | Stable at pH 7.4, labile at pH < 6. | ~2 days (traditional) | |
| Silyl Ether (acid-cleavable) | Si-O-C | More stable than hydrazones in plasma. | > 7 days | |
| Disulfide (reduction-cleavable) | S-S | Stable in plasma, cleaved by intracellular glutathione. | Varies (steric hindrance can increase stability) | |
| Val-Cit Peptide (enzyme-cleavable) | Amide | High plasma stability, cleaved by lysosomal cathepsins. | High |
Experimental Protocols
Detailed methodologies are critical for successful bioconjugation. Below are representative protocols for common conjugation chemistries.
Protocol: NHS Ester-Maleimide Crosslinking (e.g., SMCC)
This two-step protocol is for conjugating an amine-containing molecule (Molecule A, e.g., an antibody) to a sulfhydryl-containing molecule (Molecule B, e.g., a payload).
Materials:
-
Molecule A (with primary amines) in Phosphate-Buffered Saline (PBS), pH 7.2-7.5.
-
Molecule B (with a free sulfhydryl). If none exists, it can be introduced (e.g., by reducing a disulfide bond with DTT or TCEP).
-
SMCC crosslinker.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
Reaction Buffers: Phosphate buffer (pH 7.2-7.5) and an optional EDTA-containing buffer for thiol reactions.
Procedure:
Step 1: Activation of Molecule A with SMCC
-
Prepare Molecule A at a concentration of 1-5 mg/mL in PBS.
-
Immediately before use, dissolve SMCC in DMF or DMSO to a concentration of ~10 mM.
-
Add a 10- to 20-fold molar excess of the dissolved SMCC to the Molecule A solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, non-reacted SMCC using a desalting column equilibrated with PBS. The product is Molecule A-maleimide.
Step 2: Conjugation of Molecule A-maleimide to Molecule B
-
Ensure Molecule B has a free sulfhydryl group. If necessary, reduce the molecule and remove the reducing agent using a desalting column equilibrated with a degassed, nitrogen-purged buffer (e.g., PBS with 10 mM EDTA).
-
Immediately combine the purified Molecule A-maleimide with Molecule B at a desired molar ratio (e.g., 1:1 to 1:5).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding a low molecular weight thiol compound (e.g., cysteine or β-mercaptoethanol).
-
Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted molecules and byproducts.
Characterization:
-
Determine the degree of labeling (e.g., drug-to-antibody ratio, DAR) using UV-Vis spectroscopy or mass spectrometry.
-
Assess purity and aggregation using SEC-HPLC.
Visualization of ADC Mechanism of Action
The choice of linker directly impacts how an ADC functions upon reaching its target. The following diagram illustrates the intracellular pathways for ADCs with cleavable and non-cleavable linkers.
Conclusion
Bifunctional linkers are a cornerstone of modern bioconjugation science. The selection of a linker is a critical decision in the design of bioconjugates, especially therapeutic agents like ADCs, as it profoundly affects the conjugate's stability, toxicity, and overall efficacy. A deep understanding of linker chemistry, reactivity, and behavior in biological systems is essential for researchers and drug developers aiming to engineer the next generation of targeted therapies and diagnostic tools. Advances in linker technology, including novel cleavable systems and bioorthogonal chemistries, continue to expand the possibilities for creating more effective and safer bioconjugates.
References
The Crucial Core of PROTACs: An In-depth Technical Guide to Linker Design and Optimization
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules consist of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[1][2] This in-depth guide delves into the core of PROTAC technology—the linker—providing a technical overview of its design, synthesis, and the experimental methodologies used for its characterization.
The Role and Classification of PROTAC Linkers
The primary function of the PROTAC linker is to bridge the POI-binding and E3 ligase-binding ligands, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][3] The linker's length, rigidity, and chemical composition dictate the relative orientation and proximity of the POI and E3 ligase, which is crucial for efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[4]
PROTAC linkers are broadly classified into two main categories:
-
Flexible Linkers: These are the most common type, particularly in the early stages of PROTAC development, due to their synthetic accessibility.
-
Alkyl Chains: Simple hydrocarbon chains of varying lengths that offer significant conformational flexibility.
-
Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers enhance the hydrophilicity and solubility of PROTACs. Approximately 54% of reported PROTACs utilize PEG linkers.
-
-
Rigid Linkers: These linkers incorporate cyclic or planar elements to restrict the molecule's conformation, which can pre-organize the PROTAC into a bioactive conformation and improve metabolic stability.
-
Cyclic Structures: Saturated rings like piperazine and piperidine are used to constrain the linker's conformation.
-
Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity.
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often formed via "click chemistry," provide conformational restriction.
-
Principles of PROTAC Linker Design
The design and optimization of the linker is a critical and often empirical process in PROTAC development. Key parameters that must be considered include:
-
Linker Length: The length of the linker is a crucial factor influencing the stability of the ternary complex. A linker that is too short may lead to steric hindrance, while a linker that is too long may not effectively bring the POI and E3 ligase into sufficient proximity for ubiquitination. The optimal length is target-dependent and typically ranges from 12 to over 20 atoms.
-
Linker Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability. The incorporation of polar groups like ethers and amides can improve solubility, while lipophilic groups can enhance cell permeability.
-
Attachment Points (Exit Vectors): The points at which the linker is connected to the POI and E3 ligase ligands are critical. The linker should be attached at a position that does not disrupt the essential binding interactions of the ligands with their respective proteins.
Quantitative Impact of Linker Properties on PROTAC Efficacy
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize the impact of linker length and composition on the degradation of various target proteins.
| Table 1: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation | |||
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | < 1000 | > 75 |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| Data adapted from a study on TBK1 degraders, highlighting that a minimum linker length is required to induce degradation, with an optimal length providing the highest potency. |
| Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation | |||
| PROTAC Compound | Linker Length (atoms) | Dmax (%) | DC50 (nM) |
| 11 | 8 | ~20 | >1000 |
| 12 | 12 | ~60 | ~500 |
| 13 | 16 | ~80 | ~250 |
| 14 | 20 | ~40 | >1000 |
| 15 | 24 | ~20 | >1000 |
| 16 (different attachment) | 16 | ~70 | ~300 |
| Data from a study on ERα-targeting PROTACs, indicating that a 16-atom linker provided the optimal length for ERα degradation in this series. |
| Table 3: Impact of Linker Composition on CRBN Degradation in HEK293T cells | |
| Linker Composition | CRBN Degradation |
| Nine-atom alkyl chain | Concentration-dependent decrease |
| Three PEG units | Weak degradation |
| This study suggests that the atomic composition of the linker, not just its length, can significantly impact PROTAC activity. |
| Table 4: Impact of Linker Flexibility on Androgen Receptor (AR) Degradation in 22Rv1 cells (at 3 µM) | |
| PROTAC | Degradation of AR |
| Flexible (PEG) Parent PROTAC | Exhibited degradation |
| Rigid (Disubstituted phenyl rings) | No activity |
| This example illustrates that in some cases, a flexible linker is more effective at inducing degradation than a rigid one, likely by allowing for a more productive ternary complex conformation. |
Experimental Protocols for PROTAC Linker Characterization
A variety of experimental techniques are employed to characterize PROTACs and the role of their linkers.
Synthesis of PROTAC Linkers
Protocol 1: Synthesis of a PEG-based PROTAC Linker via Amide Coupling
-
Step 1: Amide Coupling of Component A with Amine-PEG-Boc
-
Dissolve the carboxylic acid-functionalized component (e.g., warhead or E3 ligase ligand; 1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add a peptide coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the amine-functionalized PEG linker with a Boc protecting group (Amine-PEGn-Boc; 1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight and monitor its progress by LC-MS.
-
Upon completion, work up the reaction by diluting with an organic solvent like ethyl acetate and washing with aqueous solutions to remove impurities.
-
Purify the crude product by flash column chromatography.
-
-
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA; typically 20-50% v/v) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture to remove excess TFA and DCM.
-
-
Step 3: Final Amide Coupling
-
Repeat the amide coupling procedure from Step 1, using the deprotected amine from Step 2 and the second carboxylic acid-functionalized component.
-
Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
-
Dissolve the alkyne-functionalized component (1.0 eq) and the azide-functionalized component (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H2O or DMF).
-
Prepare fresh aqueous solutions of sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (CuSO4·5H2O; 0.1 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature and monitor by LC-MS.
-
Upon completion, perform an appropriate workup and purify the final PROTAC product.
Assessment of Protein Degradation
Protocol 3: Western Blot for PROTAC-Induced Degradation
-
Cell Treatment: Plate cells and treat with a dose-response range of the PROTAC compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Characterization of Ternary Complex Formation
Protocol 4: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Immobilization of E3 Ligase: Immobilize the purified E3 ligase onto a suitable sensor chip (e.g., CM5 chip) using amine coupling chemistry.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a dilution series of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).
-
Ternary Complex Analysis: Prepare a constant concentration of the target protein in the running buffer. Mix a dilution series of the PROTAC with the constant concentration of the target protein and inject these mixtures over the immobilized E3 ligase surface.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetics (on-rate and off-rate) and affinity of the ternary complex formation. The cooperativity (α) of the ternary complex can be calculated by comparing the binary and ternary binding affinities.
Protocol 5: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
-
Sample Preparation: Ensure that the PROTAC, target protein, and E3 ligase are in identical, degassed buffers to minimize heats of dilution.
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution to determine the binary binding thermodynamics (KD, ΔH, and stoichiometry).
-
Titrate the PROTAC into the target protein solution to determine the other binary interaction parameters.
-
-
Ternary Titration: Fill the ITC cell with a solution containing both the E3 ligase and the target protein. Titrate the PROTAC into this mixture.
-
Data Analysis: Integrate the raw ITC data and fit it to a suitable binding model to determine the thermodynamic parameters of ternary complex formation.
Ubiquitination Assays
Protocol 6: In Vitro Ubiquitination Assay
-
Incubate the PROTAC of interest with the purified E3 ligase complex and the target protein to allow for ternary complex formation.
-
Initiate the ubiquitination reaction by adding E1 activating enzyme, E2 conjugating enzyme, ATP, and biotinylated ubiquitin.
-
The ubiquitination of the target protein can be detected using various methods, such as AlphaLISA, where a GST-tagged target protein is captured by GSH-acceptor beads and the biotin-ubiquitin is detected by streptavidin-donor beads.
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Logical Relationship of Linker Properties.
Conclusion
The linker is a pivotal component of a PROTAC molecule, with its design and optimization being a key determinant of therapeutic success. A deep understanding of the interplay between linker length, composition, and flexibility is essential for the rational design of potent and selective protein degraders. The experimental protocols and data presented in this guide provide a framework for researchers to systematically approach linker design and characterization, ultimately accelerating the development of novel PROTAC-based therapeutics. The continued exploration of "linkerology" will undoubtedly unlock the full potential of this transformative technology.
References
Methodological & Application
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using DBCO-PEG9-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the high specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. This targeted delivery approach enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and maximizing its concentration at the tumor site. The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, solubility, pharmacokinetics, and mechanism of payload release.
This document provides detailed application notes and experimental protocols for the synthesis of ADCs using DBCO-PEG9-amine, a bifunctional linker that leverages strain-promoted alkyne-azide cycloaddition (SPAAC), a form of copper-free click chemistry. The dibenzocyclooctyne (DBCO) group reacts specifically and efficiently with an azide-modified antibody, while the terminal amine group allows for the attachment of a cytotoxic payload, typically through an amide bond with an N-hydroxysuccinimide (NHS) ester-activated drug derivative. The nine-unit polyethylene glycol (PEG9) spacer enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.
Properties of this compound
This compound is a valuable tool for bioconjugation due to its defined structure and versatile reactivity. Its key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C39H57N3O11 |
| Molecular Weight | 743.88 g/mol |
| Purity | Typically >95% |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM, as well as in aqueous solutions. |
| Storage | Store at -20°C, protected from light and moisture. |
| Reactive Groups | - DBCO (Dibenzocyclooctyne): Reacts with azide groups via copper-free click chemistry. - Amine (-NH2): Reacts with activated esters (e.g., NHS esters) to form stable amide bonds. |
Experimental Workflow for ADC Synthesis
The synthesis of an ADC using this compound involves a three-stage process:
-
Synthesis of the Drug-Linker Conjugate: The amine group of this compound is reacted with an NHS-ester activated cytotoxic payload to form a stable DBCO-PEG9-Drug conjugate.
-
Modification of the Antibody: The monoclonal antibody is functionalized with azide groups, typically by reacting lysine residues with an azide-containing NHS ester.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide-modified antibody is then reacted with the DBCO-PEG9-Drug conjugate in a copper-free click chemistry reaction to form the final ADC.
Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Experimental Protocols
Stage 1: Synthesis of the DBCO-PEG9-Drug Conjugate
This protocol describes the reaction of this compound with an NHS-ester activated payload (e.g., MMAE-NHS).
Materials:
-
This compound
-
NHS-ester activated payload (e.g., MMAE-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer for characterization
Procedure:
-
Dissolve the NHS-ester activated payload in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.
-
Add the this compound solution to the payload solution.
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.
-
Purify the DBCO-PEG9-Drug conjugate by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.
Stage 2: Azide-Modification of the Antibody
This protocol details the introduction of azide groups onto the antibody surface by modifying lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-NHS ester (e.g., Azide-PEG4-NHS Ester)
-
Anhydrous DMSO
-
Desalting columns or dialysis cassettes (e.g., 10 kDa MWCO)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer like PBS, pH 7.4.
-
Prepare a 10 mM stock solution of Azide-PEG-NHS ester in anhydrous DMSO immediately before use.
-
Add a 10-20 fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted azide reagent by using a desalting column or by dialysis against PBS, pH 7.4.
-
Determine the concentration of the azide-modified antibody using a UV-Vis spectrophotometer at 280 nm.
Stage 3: ADC Synthesis via Copper-Free Click Chemistry (SPAAC)
This protocol describes the final conjugation of the azide-modified antibody with the DBCO-PEG9-Drug conjugate.
Materials:
-
Azide-modified antibody
-
DBCO-PEG9-Drug conjugate
-
PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Dissolve the DBCO-PEG9-Drug conjugate in a minimal amount of DMSO and then dilute it into PBS, pH 7.4.
-
Add a 3-5 fold molar excess of the DBCO-PEG9-Drug conjugate solution to the azide-modified antibody solution.
-
Incubate the reaction mixture for 4-16 hours at 4°C or room temperature with gentle mixing.
-
Monitor the progress of the conjugation reaction by analytical SEC or hydrophobic interaction chromatography (HIC).
-
Purify the resulting ADC from unreacted drug-linker conjugate and other impurities using preparative SEC.
-
Collect the fractions corresponding to the monomeric ADC.
-
Buffer exchange the purified ADC into a suitable formulation buffer and concentrate to the desired concentration.
Characterization of the ADC
Thorough characterization of the synthesized ADC is crucial to ensure its quality, efficacy, and safety.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined using several methods:
-
UV-Vis Spectroscopy: This method relies on the distinct UV absorbance of the antibody (at 280 nm) and the drug (at its specific maximum absorbance wavelength). The DAR can be calculated using the Beer-Lambert law, provided the extinction coefficients of both the antibody and the drug are known.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. This allows for the quantification of different DAR species (DAR0, DAR2, DAR4, etc.) and the calculation of the average DAR.
-
Mass Spectrometry (MS): Intact or reduced mass analysis of the ADC can provide a precise determination of the mass of different drug-loaded antibody species, from which the DAR can be accurately calculated.
Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of high molecular weight aggregates, which can affect the efficacy and immunogenicity of the ADC.
In Vitro Cytotoxicity Assay
The potency of the ADC is evaluated by determining its ability to kill cancer cells that express the target antigen.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
ADC, unconjugated antibody, and free drug
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the target and control cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.
-
Treat the cells with the different concentrations of the test articles and incubate for 72-96 hours.
-
Assess cell viability using a suitable assay reagent according to the manufacturer's instructions.
-
Calculate the IC50 value (the concentration that inhibits cell growth by 50%) for each compound by fitting the dose-response data to a four-parameter logistic curve.
Quantitative Data Summary
The following tables summarize representative quantitative data for ADCs synthesized using PEG-containing linkers. While specific data for PEG9 is limited, the provided information for other PEG lengths offers a reasonable expectation of performance.
Table 1: Representative Drug-to-Antibody Ratios (DAR) for PEG-ylated ADCs
| ADC Construct | Linker Type | Conjugation Method | Average DAR | Reference |
| Trastuzumab-PEG-MMAE | DBCO-PEG-vc-PABC | Cysteine-specific | 3.8 - 4.2 | [1] |
| Anti-Trop2-PEG-SN38 | Maleimide-PEG | Cysteine-specific | 7.6 - 8.0 | [1] |
| Anti-HER2-PEG-DM1 | DBCO-PEG | Azide-specific | ~2.0 | [2] |
Table 2: In Vitro Cytotoxicity of PEG-ylated ADCs
| ADC Construct | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Anti-CD30-PEG-MMAE | Karpas 299 | CD30 | 0.1 - 1.0 | [3] |
| Trastuzumab-PEG-DM1 | SK-BR-3 | HER2 | 0.5 - 5.0 | [2] |
| Anti-Trop2-PEG-SN38 | BxPC-3 | Trop-2 | 1.0 - 10.0 |
Mechanism of Action and Signaling Pathways
The cytotoxic payloads commonly used in ADCs, such as Monomethyl Auristatin E (MMAE) and Maytansinoid DM1, exert their cell-killing effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
MMAE-Induced Cell Death
MMAE is a potent anti-mitotic agent that inhibits the polymerization of tubulin. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent activation of the apoptotic cascade.
Caption: Signaling pathway of MMAE-induced apoptosis.
The Bystander Effect
A key feature of some ADCs, particularly those with cleavable linkers and membrane-permeable payloads, is the "bystander effect". After the ADC is internalized by an antigen-positive tumor cell and the payload is released, the payload can diffuse out of the cell and kill neighboring antigen-negative tumor cells. This is particularly important in heterogeneous tumors where not all cells express the target antigen. The hydrophilicity of the PEG9 linker can influence the membrane permeability of the released payload and thus modulate the bystander effect.
Caption: The mechanism of the ADC bystander effect.
Conclusion
This compound is a highly effective and versatile linker for the synthesis of ADCs. Its bifunctional nature allows for the straightforward conjugation of cytotoxic payloads and azide-modified antibodies via robust and efficient chemical reactions. The inclusion of a hydrophilic PEG9 spacer can confer favorable physicochemical and pharmacokinetic properties to the resulting ADC. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals working in the exciting field of antibody-drug conjugates. Careful optimization of each step, from drug-linker synthesis to final ADC purification and characterization, is essential for the development of safe and effective ADC therapeutics.
References
Application Notes and Protocols: DBCO-PEG9-amine Reaction with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the reaction of Dibenzocyclooctyne-Polyethylene Glycol-Amine (DBCO-PEG9-amine) with N-hydroxysuccinimide (NHS) esters. This bioconjugation technique is a cornerstone in the development of targeted therapeutics, diagnostic agents, and other advanced biomolecular tools. The reaction involves the formation of a stable amide bond between the primary amine of this compound and an NHS ester-functionalized molecule. The DBCO moiety is then available for subsequent copper-free click chemistry reactions with azide-containing molecules, enabling a powerful and versatile two-step bioorthogonal conjugation strategy.
The inclusion of a hydrophilic PEG9 spacer enhances solubility, reduces aggregation, and minimizes steric hindrance, making this linker ideal for conjugating sensitive biomolecules such as proteins, peptides, and antibodies.[1][2]
Reaction Principle
The fundamental reaction involves the nucleophilic attack of the primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[3] This reaction is highly efficient and specific under optimized conditions.
A critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which increases with pH.[3][4] Therefore, careful control of reaction parameters is essential to maximize the yield of the desired conjugate.
Key Reaction Parameters
Successful conjugation of this compound with NHS esters is dependent on several critical parameters, which are summarized in the table below.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | The reaction is highly pH-dependent. At lower pH, the primary amine is protonated and non-nucleophilic. Above pH 8.5, hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency. |
| Compatible Buffers | Phosphate-buffered saline (PBS), HEPES, Borate, Sodium Bicarbonate/Carbonate | These buffers maintain the optimal pH range without interfering with the reaction. |
| Incompatible Buffers | Tris, Glycine, or any buffer containing primary amines | These buffers will compete with the this compound for reaction with the NHS ester, significantly lowering the yield of the desired conjugate. |
| Solvent for NHS Ester | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | For NHS esters that are not readily soluble in aqueous buffers, a small amount of a water-miscible organic solvent should be used for initial dissolution before adding to the reaction mixture. Ensure DMF is of high quality and free of dimethylamine. |
| Molar Ratio (NHS Ester:Amine) | 1.5:1 to 50:1 | The optimal molar ratio is dependent on the concentration of the reactants. For more dilute solutions of the amine-containing molecule, a higher excess of the NHS ester is recommended to drive the reaction to completion. |
| Reaction Temperature | 4°C to 37°C (Room temperature is common) | The reaction can proceed efficiently at various temperatures. Lower temperatures (4°C) can be used to slow down the hydrolysis of the NHS ester, especially for longer incubation times. |
| Reaction Time | 30 minutes to overnight | The required reaction time depends on the reactivity of the specific NHS ester and the concentration of the reactants. The progress of the reaction can be monitored by analytical techniques such as HPLC or LC-MS. |
| Quenching | 20-100 mM Tris or Glycine solution | After the desired reaction time, the reaction should be quenched by adding a buffer containing primary amines to consume any unreacted NHS ester. |
Experimental Protocols
Protocol 1: General Procedure for Conjugating an NHS Ester to this compound
This protocol outlines a general method for the conjugation of a generic NHS ester-functionalized molecule to this compound.
Materials:
-
This compound
-
NHS ester-functionalized molecule
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (or other suitable amine-free buffer)
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column, silica gel, or HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the this compound in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the NHS ester-functionalized molecule in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM). NHS esters are moisture-sensitive; allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved NHS ester to the this compound solution. It is recommended to add the NHS ester solution dropwise while gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal time should be determined empirically.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-100 mM.
-
Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS ester is consumed.
-
-
Purification of the Conjugate:
-
Purify the DBCO-PEG9-conjugate from excess reagents and byproducts using an appropriate method such as a desalting column for larger molecules, or silica gel chromatography or reverse-phase HPLC for smaller molecules.
-
Protocol 2: Labeling of a Protein with DBCO-PEG-NHS Ester
This protocol provides a more specific example for labeling a protein with a commercially available DBCO-PEG-NHS ester.
Materials:
-
Protein to be labeled (in an amine-free buffer)
-
DBCO-PEG-NHS Ester
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Anhydrous DMSO
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation:
-
If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
DBCO-PEG-NHS Ester Preparation:
-
Allow the vial of DBCO-PEG-NHS Ester to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the DBCO-PEG-NHS ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Calculate the volume of the DBCO-PEG-NHS ester stock solution needed to achieve the desired molar excess. For protein concentrations >5 mg/mL, a 10-20 fold molar excess is a good starting point. For concentrations <5 mg/mL, a 20-50 fold molar excess may be required.
-
Add the calculated volume of the DBCO-PEG-NHS ester stock solution to the protein solution while gently stirring.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted DBCO-PEG-NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Diagrams
References
Application Notes and Protocols for the Purification of DBCO-PEG9-Amine Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzocyclooctyne (DBCO) functionalized polyethylene glycol (PEG) linkers are critical reagents in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The DBCO group allows for copper-free "click chemistry," a bioorthogonal reaction that enables the efficient and specific conjugation of molecules in biological systems. DBCO-PEG9-amine is a bifunctional linker featuring a DBCO moiety for reaction with azides and a terminal amine group for conjugation to other molecules, such as those containing carboxylic acids or NHS esters.[1][2]
The purity of this compound is paramount to ensure the homogeneity and efficacy of the final conjugate. This document provides detailed protocols for the purification of this compound conjugates and methods for assessing their purity.
Potential Impurities in this compound Synthesis
During the synthesis of this compound, several impurities can arise, which may include:
-
Unreacted Starting Materials: Residual precursors from the synthetic steps.
-
Incompletely Functionalized PEG: PEG chains where either the DBCO or the amine group has failed to be incorporated.
-
Isomers: Positional isomers of the DBCO group on the PEG backbone.
-
PEG Oligomers of Varying Lengths: Commercial PEG reagents often have a degree of polydispersity.
-
By-products: Molecules generated from side reactions during the synthesis.
Purification Methodologies
The purification of this compound conjugates can be achieved through several chromatographic techniques. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for the purification of moderate to large quantities of compounds. For PEGylated compounds, a normal-phase silica gel column with a polar organic mobile phase is often effective.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC offers higher resolution and is suitable for achieving very high purity levels, especially for complex mixtures or for the removal of closely related impurities. Reverse-phase HPLC is a powerful technique for the separation of PEGylated molecules.[3]
Data Presentation: Comparison of Purification Methods
The following table summarizes the expected performance of flash column chromatography and preparative HPLC for the purification of DBCO-PEG-amine conjugates, based on data from similar compounds.
| Purification Method | Typical Purity Achieved | Typical Yield | Scale | Throughput |
| Flash Column Chromatography | >95% | ~78%[3] | Milligrams to Grams | High |
| Preparative HPLC | >98%[3] | ~93% | Micrograms to Milligrams | Low to Medium |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific reaction mixture.
1. Materials and Reagents:
- Crude this compound conjugate
- Silica gel (for flash chromatography)
- Dichloromethane (DCM), HPLC grade
- Methanol (MeOH), HPLC grade
- Triethylamine (TEA) (optional, to suppress ionization of the amine)
- Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
- Rotary evaporator
- Flash chromatography system
2. Procedure:
- Sample Preparation: Dissolve the crude this compound conjugate in a minimal amount of DCM.
- TLC Analysis: Spot the crude material on a TLC plate and develop it using a mobile phase of DCM:MeOH (e.g., 9:1 v/v). Visualize the spots under UV light (254 nm). The desired product should be a major spot.
- Column Packing: Pack a flash chromatography column with silica gel using a slurry method with the chosen mobile phase.
- Sample Loading: Adsorb the dissolved crude product onto a small amount of silica gel and load it onto the top of the packed column.
- Elution: Elute the column with a gradient of MeOH in DCM. A typical gradient might be from 0% to 10% MeOH over 20-30 column volumes. For basic amine compounds, adding a small amount of TEA (e.g., 0.1%) to the mobile phase can improve peak shape and recovery.
- Fraction Collection: Collect fractions based on the UV absorbance profile.
- Purity Analysis: Analyze the collected fractions by TLC or analytical HPLC to identify those containing the pure product.
- Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification of this compound by Preparative Reverse-Phase HPLC
This protocol provides a starting point for developing a preparative HPLC method.
1. Materials and Reagents:
- Crude or partially purified this compound conjugate
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Trifluoroacetic acid (TFA), HPLC grade
- Preparative C18 HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)
- Preparative HPLC system with a UV detector
2. Procedure:
- Sample Preparation: Dissolve the this compound conjugate in the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% TFA). Filter the sample through a 0.45 µm filter.
- Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical C18 column to optimize the gradient conditions before scaling up to the preparative column.
- Preparative HPLC Conditions:
- Mobile Phase A: Water with 0.1% TFA
- Mobile Phase B: Acetonitrile with 0.1% TFA
- Flow Rate: 20 mL/min (for a 21.2 mm ID column)
- Detection: UV at 254 nm and/or 280 nm
- Gradient: | Time (min) | % B | | :--- | :--- | | 0 | 5 | | 5 | 5 | | 35 | 95 | | 40 | 95 | | 41 | 5 | | 45 | 5 |
- Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the main peak of interest.
- Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
- Solvent Removal: Combine the pure fractions and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt.
Purity Assessment
Accurate assessment of purity is crucial. A combination of analytical techniques should be employed.
Analytical High-Performance Liquid Chromatography (HPLC)
Analytical RP-HPLC is a sensitive method to determine the purity of the final product.
1. HPLC Conditions:
- Column: C18, 3.5 µm, 4.6 x 150 mm
- Mobile Phase A: Water with 0.1% TFA
- Mobile Phase B: Acetonitrile with 0.1% TFA
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Gradient: 5% to 95% B over 20 minutes
- Injection Volume: 10 µL
- Sample Concentration: 1 mg/mL
The purity is determined by integrating the peak area of the desired product and expressing it as a percentage of the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides confirmation of the molecular weight of the purified product and can help identify impurities.
1. LC-MS Conditions:
- Use the same LC conditions as for analytical HPLC.
- Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
- Expected Mass: The theoretical molecular weight of this compound (C39H57N3O11) is 743.88 g/mol . The expected [M+H]+ ion would be at m/z 744.9.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural confirmation and purity assessment.
1. NMR Parameters:
- Solvent: CDCl₃ or D₂O
- Spectrometer: 400 MHz or higher
- Expected Chemical Shifts (based on similar structures):
- DBCO Aromatic Protons: 7.0 - 8.0 ppm (multiplets)
- PEG Methylene Protons (-CH₂CH₂O-): ~3.6 ppm (singlet or multiplet)
- Protons adjacent to the amine and DBCO functionalities: May appear at distinct chemical shifts.
Visualizations
Experimental Workflow for Purification and Analysis
Caption: Workflow for the purification and analysis of this compound.
Logical Relationship of Analytical Techniques
Caption: Role of each analytical technique in product characterization.
References
Application Notes and Protocols for DBCO-PEG9-Amine Reactions
Introduction
DBCO-PEG9-amine is a bifunctional linker widely used in bioconjugation and drug development.[1][2] It features two distinct reactive groups at opposite ends of a hydrophilic 9-unit polyethylene glycol (PEG) spacer.[3] The dibenzocyclooctyne (DBCO) group enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[1][4] The primary amine (-NH2) group allows for covalent modification with various electrophilic groups, most commonly N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.
These application notes provide detailed buffer recommendations and experimental protocols for effectively utilizing both reactive moieties of the this compound linker.
Part 1: DBCO Moiety Reaction via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The DBCO group reacts with an azide-functionalized molecule to form a stable triazole linkage without the need for a cytotoxic copper catalyst, making it ideal for applications in biological systems. This reaction is highly specific and bioorthogonal, meaning it does not interfere with other functional groups typically found in biomolecules.
Buffer Recommendations for SPAAC Reactions
The choice of buffer for a SPAAC reaction can influence the reaction kinetics. While the reaction is robust under various conditions, optimal buffer selection can enhance conjugation efficiency.
| Parameter | Recommendation | Rationale & Notes | Citations |
| Buffer Type | HEPES, Borate, Phosphate (PBS), Carbonate/Bicarbonate | HEPES buffer has been shown to yield higher reaction rates compared to PBS. PBS is a very common and generally effective choice. The reaction can also be performed in cell culture media like DMEM. | |
| pH Range | 7.0 - 8.5 | While the reaction proceeds over a wide pH range (5-10), higher pH values generally increase reaction rates. For most protein conjugations, a physiological pH of ~7.4 is recommended to maintain protein stability. | |
| Solvents | Aqueous buffers, DMSO, DMF | The PEG linker enhances the aqueous solubility of this compound. Reagents can be dissolved in water-miscible organic solvents like DMSO or DMF, which can be present up to 20% in the final reaction mixture without significant negative effects. | |
| Additives | Generally tolerant | Additives such as salts (NaCl, KCl), glycerol, and chelating agents (EDTA) do not significantly impact the reaction. | |
| Inhibitors | Sodium Azide (NaN₃) , Sulfhydryl compounds (DTT, TCEP) | Crucial: Avoid any buffers containing sodium azide, as it will directly compete with the target azide and quench the DBCO reagent. Reducing agents like DTT or TCEP should also be avoided as they can reduce the azide group on the binding partner. |
Experimental Protocol: Conjugation of this compound to an Azide-Modified Protein
This protocol provides a general guideline for conjugating this compound to a protein that has been previously functionalized with azide groups.
-
Prepare Reagents:
-
Azide-Modified Protein: Prepare the protein in an appropriate azide-free buffer (e.g., PBS, pH 7.4). Ensure the protein concentration is between 1-10 mg/mL.
-
This compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Reaction Setup:
-
Add a 1.5 to 3-fold molar excess of the this compound stock solution to the azide-modified protein solution.
-
Note: The optimal molar ratio may need to be determined empirically based on the specific protein and desired degree of labeling.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction can be monitored by measuring the decrease in DBCO absorbance at ~310 nm.
-
-
Purification:
-
Remove excess, unreacted this compound from the conjugated protein using a desalting column, dialysis, or size exclusion chromatography.
-
Workflow for SPAAC Conjugation
Caption: Workflow for SPAAC conjugation of this compound to an azide-modified protein.
Part 2: Amine Moiety Reaction with N-Hydroxysuccinimide (NHS) Esters
The primary amine of this compound readily reacts with NHS esters to form a chemically stable amide bond. This is one of the most common methods for protein and surface modification.
Buffer Recommendations for Amine-NHS Ester Reactions
The pH of the reaction buffer is the most critical factor for successful NHS ester conjugations, as it dictates a trade-off between amine reactivity and NHS ester stability (hydrolysis).
| Parameter | Recommendation | Rationale & Notes | Citations |
| Buffer Type | Sodium Bicarbonate, Sodium Phosphate, HEPES, Borate | Crucial: Buffers must be free of primary amines. | |
| pH Range | 8.3 - 8.5 (Optimal) ; 7.2 - 9.0 (Acceptable) | At pH < 7, the amine is protonated (-NH3+) and non-reactive. At pH > 9, hydrolysis of the NHS ester becomes rapid, reducing conjugation efficiency. The optimal pH of 8.3-8.5 maximizes the concentration of reactive deprotonated amine while minimizing hydrolysis. | |
| Solvents | Aqueous buffers, DMSO, DMF | Many NHS esters have poor aqueous solubility and should be dissolved in a dry, water-miscible organic solvent (amine-free DMSO or DMF) before addition to the aqueous reaction buffer. | |
| Additives | Generally tolerant | Low concentrations of sodium azide (≤ 3 mM) or glycerol do not significantly interfere. | |
| Inhibitors | Primary Amines (Tris, Glycine) | Buffers containing primary amines will compete with the target amine for reaction with the NHS ester and must be avoided. Tris or glycine can be added at the end of the procedure to quench any unreacted NHS ester. |
Experimental Protocol: Conjugating an NHS-Ester Reagent to this compound
This protocol describes the reaction of an NHS-ester activated molecule (e.g., a fluorescent dye) with the amine group of this compound.
-
Prepare Reagents:
-
This compound Solution: Dissolve this compound in the recommended reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF. NHS esters are moisture-sensitive.
-
-
Reaction Setup:
-
Add the NHS ester stock solution to the this compound solution. A 10 to 20-fold molar excess of the NHS ester is often used to ensure efficient labeling.
-
The final concentration of organic solvent should typically be kept below 15-20% to maintain the solubility of biomolecules if they are present.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature or overnight on ice.
-
-
Quenching (Optional but Recommended):
-
Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes to ensure all unreacted NHS ester is quenched.
-
-
Purification:
-
Purify the resulting DBCO-PEG9-conjugate from excess NHS ester and byproducts using chromatography (e.g., HPLC) or other appropriate methods.
-
Workflow for Amine-NHS Ester Conjugation
Caption: Workflow for conjugating an NHS-ester reagent to the amine of this compound.
Part 3: Two-Step Conjugation Strategy
This compound is an ideal tool for linking two different molecules (Molecule A and Molecule B) that may not be directly compatible for conjugation. This involves a sequential, two-step reaction. The order of reactions depends on the stability of the molecules and the functional groups involved. A common strategy is to first perform the NHS ester reaction, purify the intermediate, and then perform the SPAAC reaction.
Overall Workflow for Two-Step Bioconjugation
Caption: A two-step strategy using this compound to link two different molecules.
References
Application Notes and Protocols for DBCO-PEG9-Amine Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of DBCO-PEG9-amine in bioconjugation reactions. The primary application involves a two-stage process: first, the conjugation of the amine group of the linker to a target molecule, and second, the subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) of the DBCO group with an azide-containing molecule.
Introduction to SPAAC and this compound
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a highly efficient and bioorthogonal "click chemistry" reaction.[1][2][3] It enables the specific covalent ligation of two molecules in a biological environment without the need for a toxic copper catalyst.[3] The reaction is driven by the ring strain of a dibenzocyclooctyne (DBCO) group, which rapidly reacts with an azide group to form a stable triazole linkage.[3]
This compound is a heterobifunctional linker containing a DBCO group for SPAAC and a primary amine for conjugation to a target molecule. The polyethylene glycol (PEG) spacer enhances water solubility and can reduce steric hindrance. The amine group can be readily coupled with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, on proteins, antibodies, or other molecules.
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful this compound conjugation reactions.
Table 1: Recommended Molar Excess for Amine-NHS Ester Coupling
| Reactant | Recommended Molar Excess (relative to the limiting reagent) | Notes |
| NHS ester-activated molecule | 10- to 50-fold molar excess over the amine-containing molecule. | A higher excess may be needed for dilute protein solutions to achieve a desired degree of labeling. |
| This compound | 10- to 50-fold molar excess over the NHS ester-activated molecule. | The optimal ratio should be determined empirically for each specific application. |
Table 2: Recommended Conditions for DBCO-Azide SPAAC Reaction
| Parameter | Recommendation | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted if the azide molecule is more precious). | A 5- to 10-fold molar excess of the azide molecule is often recommended for protein conjugations. For antibody-small molecule conjugations, 7.5 equivalents is a good starting point. |
| Reaction Temperature | 4°C to 37°C. | Room temperature (20-25°C) is common. Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. |
| Reaction Duration | 4 to 12 hours at room temperature. | Can be performed overnight at 4°C for sensitive molecules. For slower reactions, incubation up to 48 hours may be necessary. |
| Compatible Solvents | Aqueous buffers (e.g., PBS), DMSO, DMF. | For biomolecule conjugations, aqueous buffers are preferred. If the DBCO reagent has low aqueous solubility, it can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO before adding to the aqueous reaction mixture (typically <20% final concentration). |
Experimental Protocols
This section provides detailed methodologies for the two key stages of using this compound.
Protocol 1: Conjugation of this compound to an NHS Ester-Activated Molecule
This protocol describes the reaction of the primary amine on this compound with a molecule that has been pre-activated with an NHS ester.
Materials:
-
NHS ester-activated molecule
-
This compound
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Amine-free reaction buffer (e.g., PBS, pH 7.2-7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Reactants:
-
Equilibrate the vials of the NHS ester-activated molecule and this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-20 mM).
-
Dissolve the NHS ester-activated molecule in the appropriate reaction buffer.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the solution of the NHS ester-activated molecule.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically under 10-20%) to maintain the solubility of biomolecules like proteins.
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small volume of quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to react with any unreacted NHS ester.
-
Remove the excess, unreacted this compound and quenching buffer using a desalting column or dialysis equilibrated with the desired buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free click chemistry conjugation of the newly formed DBCO-labeled molecule with an azide-containing molecule.
Materials:
-
Purified DBCO-labeled molecule from Protocol 1
-
Azide-containing molecule
-
Azide-free reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography (SEC) or other appropriate chromatographic methods)
Procedure:
-
Reaction Setup:
-
Add the azide-containing molecule to the purified DBCO-labeled molecule. A 5- to 10-fold molar excess of the azide molecule is generally recommended.
-
The reaction can be performed at a range of temperatures, from 4°C to 37°C. Room temperature is often sufficient.
-
-
Incubation:
-
Incubate the reaction mixture for 4 to 12 hours at room temperature. For sensitive biomolecules or to improve stability, the reaction can be performed overnight at 4°C.
-
-
Purification:
-
Purify the final conjugate using SEC or another suitable chromatographic method to remove the excess azide-containing molecule and any unreacted starting materials.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight.
-
Assess the purity of the conjugate by SEC-HPLC.
-
The degree of DBCO labeling can be monitored by measuring the decrease in the characteristic UV absorbance of the DBCO group at approximately 309-310 nm as it is consumed in the reaction.
-
Visualizations
References
Revolutionizing Oligonucleotide Conjugation: A Detailed Guide to DBCO-PEG9-Amine
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted therapeutics and advanced diagnostics, the precise and efficient conjugation of oligonucleotides to various molecules is paramount. DBCO-PEG9-amine has emerged as a critical bifunctional linker, enabling robust and specific labeling of oligonucleotides through copper-free click chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in oligonucleotide conjugation, designed to guide researchers in achieving optimal results in their drug development and research endeavors.
Introduction to this compound in Oligonucleotide Conjugation
This compound is a versatile reagent that features a Dibenzocyclooctyne (DBCO) group and a primary amine, connected by a hydrophilic 9-unit polyethylene glycol (PEG) spacer. This unique structure offers several advantages for oligonucleotide conjugation:
-
Copper-Free Click Chemistry: The DBCO group readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-modified oligonucleotides. This reaction is bioorthogonal, proceeding with high efficiency under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for applications involving sensitive biological molecules.
-
Bifunctionality: The primary amine allows for the attachment of a wide range of molecules, such as peptides, proteins, small molecule drugs, or imaging agents, through standard amine-reactive chemistries (e.g., NHS esters, isothiocyanates).
-
Enhanced Solubility and Reduced Steric Hindrance: The hydrophilic PEG9 spacer improves the water solubility of the conjugate and provides a flexible linker that minimizes steric hindrance between the oligonucleotide and the conjugated molecule, often preserving the biological activity of both components.
Core Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in a multitude of applications, including:
-
Targeted Drug Delivery: Conjugating therapeutic oligonucleotides (e.g., siRNA, ASOs) to targeting ligands (e.g., antibodies, peptides) to enhance their delivery to specific cells or tissues.
-
Diagnostic Probes: Development of highly specific and sensitive probes for in vitro and in vivo imaging by linking oligonucleotides to fluorescent dyes or other reporter molecules.
-
Molecular Glues: As demonstrated in recent research, this compound can be used to create innovative molecular glue-oligonucleotide conjugates for programmable translational inhibition.[1]
-
Biomolecule Labeling: General purpose labeling of oligonucleotides for various biochemical and molecular biology assays.
Experimental Protocols
Two primary strategies are presented for the use of DBCO linkers in oligonucleotide conjugation. The first involves the reaction of an amine-modified oligonucleotide with a DBCO-NHS ester, while the second, more direct approach for utilizing this compound, involves its reaction with an azide-modified oligonucleotide.
Protocol 1: Conjugation of this compound to an Azide-Modified Oligonucleotide
This protocol outlines the direct conjugation of this compound to an oligonucleotide that has been synthesized with a 5' or 3' azide modification.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
Nuclease-free water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification columns (e.g., desalting columns, HPLC)
Procedure:
-
Oligonucleotide Preparation: Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
This compound Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the azide-modified oligonucleotide and this compound. A molar excess of the this compound is recommended to drive the reaction to completion. Typical molar ratios of this compound to oligonucleotide range from 2 to 10-fold excess.
-
Add PBS (pH 7.4) to the reaction mixture to achieve the desired final concentrations. The final concentration of the oligonucleotide is typically in the range of 100-500 µM.
-
Ensure the final concentration of the organic solvent (DMF or DMSO) is below 20% to maintain the integrity of the oligonucleotide.
-
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
Purification: Purify the DBCO-PEG9-oligonucleotide conjugate from unreacted this compound and other reagents using an appropriate method such as size-exclusion chromatography (e.g., desalting columns), reverse-phase HPLC, or ion-exchange HPLC.
-
Characterization and Quantification:
-
Confirm the successful conjugation and assess the purity of the final product by analytical HPLC and Mass Spectrometry (MALDI-TOF or ESI-MS).
-
Quantify the concentration of the purified conjugate using UV-Vis spectrophotometry at 260 nm.
-
Caption: Experimental workflow for conjugating this compound to an azide-modified oligonucleotide.
Protocol 2: Two-Step Conjugation via DBCO-NHS Ester Activation of an Amine-Modified Oligonucleotide
This protocol is an alternative method where an amine-modified oligonucleotide is first functionalized with a DBCO-NHS ester, followed by conjugation to a molecule of interest.
Materials:
-
5' or 3' Amine-modified oligonucleotide
-
DBCO-PEG4-NHS Ester (as an example linker)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMF or DMSO
-
Purification columns
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
DBCO-NHS Ester Preparation: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Activation Reaction:
-
Add a 10-20 fold molar excess of the dissolved DBCO-NHS ester to the oligonucleotide solution.
-
Vortex the mixture gently and incubate at room temperature for 1-2 hours with continuous mixing.
-
-
Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by quenching the unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification of DBCO-Oligonucleotide: Remove the excess, unreacted DBCO-NHS ester and quenching buffer components by size-exclusion chromatography or ethanol precipitation.
-
Characterization: Confirm the successful activation with the DBCO moiety via HPLC and Mass Spectrometry. The resulting DBCO-activated oligonucleotide can now be used in a subsequent copper-free click reaction with an azide-containing molecule following a protocol similar to Protocol 1.
Caption: Workflow for the two-step conjugation of an amine-modified oligonucleotide using a DBCO-NHS ester.
Quantitative Data Summary
The efficiency of oligonucleotide conjugation using DBCO linkers can be influenced by several factors including the molar ratio of reactants, reaction time, temperature, and the specific characteristics of the oligonucleotide and the molecule to be conjugated. While specific data for this compound is still emerging in peer-reviewed literature, data from similar DBCO-based conjugations provide valuable insights.
| Parameter | Condition | Result | Reference |
| Molar Ratio (DBCO:Oligo) | 2-4 fold molar excess of DBCO-functionalized molecule to azide-modified oligonucleotide | High conjugation efficiency | [2][3][4] |
| Molar Ratio (DBCO-NHS:Amine-Oligo) | 10-20 fold molar excess of DBCO-NHS ester to amine-modified oligonucleotide | Efficient activation of the oligonucleotide | [3] |
| Reaction Time (SPAAC) | 4-12 hours at room temperature, or overnight at 4°C | Generally sufficient for reaction completion | |
| Reaction Temperature (SPAAC) | Room Temperature or 4°C | Both are effective, with longer times for lower temperatures | |
| Conjugation Yield (Antibody-Oligo) | Optimized conditions yielded 20% for single oligonucleotide-conjugated IgG | Provides a benchmark for large molecule conjugation |
Signaling Pathways and Logical Relationships
The core of the application of this compound in oligonucleotide conjugation lies in the principles of bioorthogonal chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: The chemical logic of SPAAC for oligonucleotide conjugation using this compound.
Conclusion
This compound is a powerful and versatile tool for the conjugation of oligonucleotides, offering high efficiency, specificity, and biocompatibility through copper-free click chemistry. The detailed protocols and data presented in this document provide a solid foundation for researchers to successfully implement this technology in their drug development and research projects. By carefully optimizing reaction conditions and employing appropriate purification and characterization methods, scientists can generate high-quality oligonucleotide conjugates for a wide array of innovative applications.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DBCO-PEG9-Amine Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low yields or other issues in bioconjugation reactions involving DBCO-PEG9-amine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism involving this compound?
A1: this compound is a bifunctional linker. The Dibenzocyclooctyne (DBCO) group reacts with an azide-functionalized molecule via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2][] This reaction is highly specific and forms a stable triazole linkage.[2][] The terminal primary amine group can be conjugated to molecules containing amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or activated carboxylic acids.
Q2: How should I store this compound and its derivatives to ensure stability?
A2: Proper storage is critical to maintain the reactivity of the DBCO group.
-
Solid Form: Store at -20°C, protected from moisture and light. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
In Solution: For long-term storage, it is recommended to store reconstituted DBCO reagents at -80°C. If dissolved in an organic solvent like DMSO, it's best to prepare fresh solutions before use. Stock solutions in anhydrous solvents can be kept for a few days if frozen when not in use. DBCO-functionalized antibodies can lose 3-5% of their reactivity over four weeks when stored at 4°C or -20°C.
Q3: What is the role of the PEG9 linker in my experiments?
A3: The Polyethylene Glycol (PEG) spacer provides several advantages in bioconjugation:
-
Increased Hydrophilicity: The PEG linker enhances the water solubility of the molecule and the final conjugate, which can be beneficial when working with hydrophobic molecules.
-
Reduced Steric Hindrance: The length of the PEG9 spacer helps to minimize steric hindrance between the conjugated molecules, potentially improving the accessibility of binding sites.
-
Improved Biocompatibility: PEGylation can reduce the immunogenicity and aggregation of the resulting conjugate.
Troubleshooting Guide for Low Reaction Yield
Low yield in a this compound reaction can stem from various factors, from reagent quality to reaction conditions. The following sections break down potential issues based on which functional group of the linker is being reacted.
Scenario 1: Low Yield in the DBCO-Azide Reaction (SPAAC)
If you are reacting the DBCO end of the linker with an azide-functionalized molecule, consider the following:
| Potential Cause | Recommended Solution |
| Degraded DBCO Reagent | DBCO groups can be sensitive to oxidation, hydration, and prolonged exposure to light. Ensure proper storage and handle the reagent in a timely manner after reconstitution. |
| Suboptimal Molar Ratio | A molar excess of one reactant is generally recommended. A common starting point is 1.5 to 3 molar equivalents of the DBCO-containing molecule to 1 equivalent of the azide-containing molecule, though this can be inverted if the azide molecule is more precious. |
| Inappropriate Reaction Buffer | Avoid buffers containing sodium azide, as the azide ions will react with the DBCO group. Buffers with sulfhydryl-containing components (e.g., DTT, TCEP) should also be avoided as they can reduce the azide. Recommended buffers include PBS, HEPES, and carbonate/bicarbonate buffers at a pH of 7-9. |
| Insufficient Reaction Time or Temperature | DBCO-azide reactions are typically efficient at room temperature (20-25°C) with reaction times of 4-12 hours. For sensitive biomolecules, the reaction can be performed at 4°C, but may require a longer incubation time (up to 24-48 hours). Increasing the temperature to 37°C can increase the reaction rate. |
| Low Reagent Concentration | Reactions are more efficient at higher concentrations. If possible, concentrate your reactants before starting the conjugation. |
| Steric Hindrance | If you are conjugating large biomolecules, steric hindrance might be a factor. Consider using a linker with a longer PEG chain if this is suspected. |
Scenario 2: Low Yield in the Amine Reaction
If you are reacting the amine end of the linker with an amine-reactive molecule (e.g., an NHS ester), consider these points:
| Potential Cause | Recommended Solution |
| Inappropriate pH | The reactivity of primary amines is highly pH-dependent. For reactions with NHS esters, a pH of 8.5 to 9.5 is often optimal for modifying lysine residues. Generally, a pH range of 7.2 to 9 is effective. |
| Competing Nucleophiles | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the amine-reactive reagent and must be avoided. |
| Hydrolysis of Amine-Reactive Reagent | NHS esters are susceptible to hydrolysis, especially at higher pH. This competing reaction reduces the amount of reagent available for conjugation. Prepare solutions of amine-reactive reagents immediately before use. |
| Low Protein/Molecule Concentration | For samples with a protein concentration below 5 mg/mL, a 20- to 50-fold molar excess of the NHS reagent may be necessary. For concentrations above 5 mg/mL, a 10-fold molar excess is a good starting point. |
Experimental Protocols
General Protocol for DBCO-Protein Conjugation via SPAAC
This protocol outlines the conjugation of a DBCO-functionalized molecule to an azide-containing protein.
-
Reagent Preparation:
-
Prepare the azide-containing protein in an appropriate reaction buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of azides and reducing agents.
-
Dissolve the this compound in a water-miscible organic solvent like DMSO or DMF before diluting it into the final reaction buffer.
-
-
Conjugation Reaction:
-
Add the this compound solution to the azide-containing protein solution. A recommended molar ratio is 1.5 to 3 equivalents of the DBCO reagent to 1 equivalent of the azide-protein.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. Longer incubation times may improve efficiency.
-
-
Purification:
-
Remove excess, unreacted DBCO reagent using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Characterization:
-
The degree of labeling can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).
-
General Protocol for Amine-NHS Ester Conjugation
This protocol describes the reaction of an amine-containing molecule (like this compound) with an NHS ester-functionalized molecule.
-
Reagent Preparation:
-
Dissolve the amine-containing molecule in a buffer at pH 7.2-9. Avoid buffers with primary amines.
-
Immediately before use, dissolve the NHS ester-functionalized molecule in a dry, water-miscible organic solvent such as DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the NHS ester solution to the amine-containing solution. The optimal molar excess of the NHS ester will depend on the concentration of the amine-containing molecule and should be determined empirically.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for 5-15 minutes.
-
-
Purification:
-
Purify the conjugate from excess quenching reagent and hydrolyzed NHS ester using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.
-
Visual Troubleshooting Guides
Caption: Troubleshooting logic for low yield in DBCO-azide reactions.
Caption: Troubleshooting logic for low yield in amine-NHS ester reactions.
Caption: General experimental workflow for a DBCO-azide (SPAAC) conjugation.
References
Technical Support Center: Optimizing SPAAC Reactions with DBCO-PEG9-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions using DBCO-PEG9-amine. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to enhance the efficiency and success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG9 linker in this compound?
The Polyethylene Glycol (PEG) linker in this compound serves several crucial functions. Firstly, it significantly increases the hydrophilicity and water solubility of the DBCO moiety, which is inherently hydrophobic.[1][2] This is particularly beneficial when working with biomolecules in aqueous buffers, as it can prevent aggregation and precipitation.[3] Secondly, the PEG linker acts as a spacer arm, increasing the distance between the DBCO group and the molecule to which it is attached. This can minimize steric hindrance, allowing for more efficient reaction with azide-functionalized molecules.[4] Studies have shown that the presence of a PEG linker can enhance SPAAC reaction rates by an average of 31 ± 16%.[5]
Q2: What are the optimal storage and handling conditions for this compound?
This compound should be stored at -20°C for long-term stability. When stored at -80°C, it can be used within 6 months, and at -20°C, it should be used within one month, protected from light and stored under an inert gas like argon. Stock solutions, typically prepared in anhydrous DMSO, are susceptible to hydrolysis and should be prepared fresh before use. It is recommended to allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.
Q3: Can I monitor the progress of my SPAAC reaction?
Yes, the progress of a SPAAC reaction involving DBCO can be monitored using UV-Vis spectroscopy. DBCO has a characteristic absorbance maximum at approximately 309-310 nm. As the reaction proceeds and the DBCO is consumed, the absorbance at this wavelength will decrease. This allows for real-time tracking of the reaction kinetics. The degree of labeling (DOL) after purification can also be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~310 nm (for the DBCO).
Q4: What are the key advantages of using a copper-free click chemistry reaction like SPAAC?
The primary advantage of SPAAC is its biocompatibility. It does not require a cytotoxic copper(I) catalyst, making it ideal for applications in living systems, such as live-cell imaging and in vivo studies. The reaction is bioorthogonal, meaning the azide and DBCO groups are abiotic and do not interfere with or react with naturally occurring functional groups in biological systems. SPAAC reactions proceed under mild, physiological conditions (temperature and pH) and are highly specific and efficient, forming a stable triazole linkage.
Troubleshooting Guide
Problem 1: Low Conjugation Yield
| Possible Cause | Suggested Solution |
| Reagent Instability/Degradation | DBCO reagents are susceptible to degradation, and the amine group can be reactive. Ensure this compound is stored correctly at -20°C and protected from moisture and light. Prepare stock solutions in anhydrous DMSO fresh before each use. |
| Suboptimal Reaction Conditions | Optimize buffer, pH, and temperature. HEPES buffer (pH 7) has been shown to yield higher reaction rates compared to PBS. Higher pH values generally increase reaction rates, though this can be buffer-dependent. Increasing the temperature (e.g., from 25°C to 37°C) can also enhance kinetics if your biomolecules are stable at higher temperatures. |
| Steric Hindrance | The azide or DBCO group may be sterically inaccessible. The PEG9 linker in this compound helps to mitigate this, but if issues persist, consider alternative labeling strategies or longer PEG linkers if available. |
| Incorrect Molar Ratio | Ensure you are using an appropriate molar excess of one reactant. For labeling proteins with an azide, a 2-5 fold molar excess of the azide-containing molecule to the DBCO-labeled protein is common. For labeling with DBCO-NHS esters, a 10-40 fold molar excess is often used. |
| Presence of Interfering Substances | Buffers containing sodium azide (NaN₃) must be avoided as the azide ions will react with the DBCO group. Also, avoid buffers with sulfhydryl-containing components like DTT or TCEP, as they can reduce the azide. |
Problem 2: Poor Solubility or Precipitation of Conjugate
| Possible Cause | Suggested Solution |
| Hydrophobicity of Labeled Biomolecule | While the PEG9 linker enhances water solubility, labeling with multiple hydrophobic DBCO moieties can still lead to aggregation, especially with proteins. |
| High Concentration of Organic Solvent | If using DMSO or DMF to dissolve reagents, ensure the final concentration in the aqueous reaction mixture is low, typically below 10-20%, to avoid protein precipitation. |
| Suboptimal Buffer Conditions | Ensure the pH and ionic strength of the buffer are appropriate for maintaining the solubility of your specific biomolecule. |
Problem 3: Multiple or Unexpected Products
| Possible Cause | Suggested Solution |
| Side Reactions | DBCO can potentially react with free thiol groups (cysteines) in proteins, although this is generally a slower side reaction. To minimize this, consider optimizing the reaction time and temperature. |
| Heterogeneous Labeling | If labeling a biomolecule that has multiple potential azide attachment sites, the resulting conjugate will be a heterogeneous mixture. If site-specific labeling is required, alternative strategies must be employed. |
| Inefficient Purification | Poor purification can leave unreacted starting materials or byproducts in the final sample. Use an appropriate purification method, such as size-exclusion chromatography (SEC), dialysis, or spin filtration, to separate the desired conjugate. |
Quantitative Data Summary
The efficiency of SPAAC reactions is significantly influenced by the choice of buffer and the pH. The following table summarizes second-order rate constants for SPAAC reactions with a sulfo-DBCO-amine, which provides a useful reference for optimizing reactions with this compound.
| Buffer | pH | Temperature (°C) | Azide Compound | Rate Constant (M⁻¹s⁻¹) |
| PBS | 7 | 25 | 3-azido-L-alanine | 0.32 |
| PBS | 7 | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.85 |
| HEPES | 7 | 25 | 3-azido-L-alanine | 0.55 |
| HEPES | 7 | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | 1.22 |
| DMEM | 7.4 | 37 | 3-azido-L-alanine | 0.59 |
| DMEM | 7.4 | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.97 |
| RPMI | 7.2 | 37 | 3-azido-L-alanine | 0.27 |
| RPMI | 7.2 | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.77 |
| Data synthesized from studies on sulfo-DBCO-amine, which is structurally similar to the DBCO moiety in this compound. |
Experimental Protocols
Protocol 1: General SPAAC Reaction Between an Azide-Labeled Biomolecule and this compound
This protocol outlines the general steps for conjugating an azide-functionalized biomolecule (e.g., protein, peptide, or oligonucleotide) with this compound.
Materials:
-
Azide-functionalized biomolecule in an appropriate buffer (e.g., PBS, HEPES, pH 7.4). Note: The buffer must not contain sodium azide.
-
This compound
-
Anhydrous DMSO
-
Reaction tubes
-
Purification system (e.g., desalting column, SEC, or dialysis cassette)
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare Reaction Mixture:
-
In a reaction tube, add your azide-functionalized biomolecule.
-
Add the this compound stock solution to the biomolecule solution. A 2-4 fold molar excess of the this compound relative to the azide-biomolecule is a good starting point.
-
Ensure the final concentration of DMSO in the reaction mixture is below 20% to avoid potential precipitation of the biomolecule.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. For potentially slower reactions, incubation can be extended up to 24 hours. Gentle mixing during incubation is recommended.
-
-
Purification:
-
Remove the excess, unreacted this compound and any byproducts using a suitable purification method such as a desalting column, size-exclusion chromatography, or dialysis against your desired storage buffer.
-
-
Characterization and Storage:
-
Confirm the successful conjugation using SDS-PAGE (an increase in molecular weight should be observed) or mass spectrometry.
-
Quantify the final conjugate concentration and, if desired, determine the degree of labeling using UV-Vis spectroscopy.
-
Store the purified conjugate at 4°C or -20°C, depending on the stability of the biomolecule.
-
Visualizations
Caption: General experimental workflow for SPAAC conjugation.
Caption: Troubleshooting decision tree for low SPAAC yield.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. This compound, 2353409-99-9 | BroadPharm [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: DBCO-PEG9-Amine Conjugates
This guide provides troubleshooting advice and answers to frequently asked questions regarding the aggregation of DBCO-PEG9-amine conjugates. It is intended for researchers, scientists, and drug development professionals working with bioconjugation and click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a bifunctional linker molecule used in bioconjugation.[1][2][3] It contains three key components:
-
A DBCO (Dibenzocyclooctyne) group, which enables copper-free click chemistry (SPAAC) by reacting specifically with azide-functionalized molecules.[4][5]
-
A hydrophilic 9-unit polyethylene glycol (PEG9) spacer , which increases the molecule's solubility in aqueous buffers, reduces aggregation, and minimizes steric hindrance.
-
A primary amine (-NH2) group , which can be used to conjugate the linker to molecules containing reactive groups like NHS esters or carboxylic acids.
This structure makes it a versatile tool for creating conjugates, such as antibody-drug conjugates (ADCs), without the need for a cytotoxic copper catalyst.
Q2: What are the primary causes of this compound conjugate aggregation?
Aggregation is a common challenge, particularly when working with complex biomolecules like antibodies. The primary causes include:
-
Hydrophobicity: The DBCO group itself is hydrophobic. Attaching multiple DBCO linkers to a biomolecule (increasing the drug-to-antibody ratio, or DAR) can create hydrophobic patches on its surface, leading to self-association and aggregation to minimize exposure to the aqueous environment.
-
Unfavorable Buffer Conditions: Proteins are least soluble at their isoelectric point (pI). If the buffer pH is too close to the pI of the conjugate, it can significantly increase the propensity for aggregation. Incorrect salt concentration can also contribute to colloidal instability.
-
Instability of the Conjugated Molecule: Some biomolecules, particularly certain antibodies or antibody fragments, are inherently more prone to aggregation. The process of conjugation itself can introduce conformational instability.
-
High Concentration: Reactions performed at very high concentrations of the conjugate can increase the likelihood of intermolecular interactions and aggregation.
Q3: What are the common signs of conjugate aggregation?
Signs of aggregation can range from obvious to subtle:
-
Visible Precipitation: The most apparent sign is the formation of a visible precipitate or cloudiness in the solution.
-
Low Reaction Yields: If a DBCO-conjugate is aggregated, the DBCO groups may be buried within the aggregate and inaccessible for subsequent click chemistry reactions, leading to poor yields.
-
Inconsistent Analytical Results: Aggregation can lead to variability in results from techniques like HPLC, SDS-PAGE, or dynamic light scattering (DLS).
Troubleshooting Guide
Problem: My conjugate solution became cloudy or formed a precipitate after the labeling reaction.
This indicates that the conjugate has crashed out of solution. The cause is likely related to solubility limits being exceeded due to hydrophobicity or incorrect buffer conditions.
-
Immediate Action:
-
Attempt to redissolve the precipitate by gently vortexing. Do not heat, as this can denature protein conjugates.
-
If redissolving fails, centrifuge the sample to pellet the aggregate and recover the soluble fraction. Analyze both the supernatant and the (redissolved) pellet to determine the extent of the loss.
-
-
Long-Term Prevention:
-
Optimize Buffer: Screen different buffer systems. Ensure the pH is at least 1-1.5 units away from the pI of your protein. See the buffer recommendation table below.
-
Reduce Hydrophobicity: Re-evaluate the molar excess of the DBCO reagent used during conjugation. A lower degree of labeling (e.g., a lower DAR) can significantly reduce aggregation propensity.
-
Include Excipients: Consider adding stabilizing excipients to your final formulation buffer, such as polysorbate 20/80 or sucrose, which are commonly used to prevent protein aggregation.
-
Problem: The yield of my copper-free click chemistry reaction is very low, and I suspect aggregation.
Low yields are a common consequence of an aggregated DBCO-conjugate, which sterically hinders the reaction with an azide-containing molecule.
-
Diagnostic Workflow:
-
Confirm DBCO Labeling: First, ensure that the initial labeling reaction was successful. The degree of labeling can be determined by measuring the UV absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).
-
Analyze for Aggregates: Before starting the click reaction, analyze the purified DBCO-conjugate for aggregation using size-exclusion chromatography (SEC) or dynamic light scattering (DLS).
-
Optimize Reaction Conditions: If the conjugate is not aggregated, optimize the click reaction itself. Increase the reaction time (up to 24 hours) or perform the reaction at a slightly elevated temperature (e.g., 37°C), if your biomolecule can tolerate it. Ensure the molar ratio of reactants is optimal, typically using a 1.5 to 3-fold molar excess of the less critical component.
-
-
Troubleshooting Diagram: The following workflow can help diagnose the root cause of low reaction yields.
References
Technical Support Center: DBCO-PEG9-Amine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DBCO-PEG9-amine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups of this compound and their respective reactions?
This compound is a bifunctional linker with two primary reactive groups:
-
Dibenzocyclooctyne (DBCO): This group reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is highly specific and forms a stable triazole linkage.[1][2][3]
-
Amine (NH2): This primary amine group readily reacts with N-hydroxysuccinimide (NHS) esters to form a stable amide bond. It can also react with other activated carboxylic acids and carbonyls (aldehydes, ketones).[2][4]
Q2: What are the most common side products when reacting the amine group of this compound with an NHS ester?
The most common side product is the hydrolyzed NHS ester . In aqueous solutions, the NHS ester can react with water, leading to the formation of a non-reactive carboxylic acid on your target molecule and the release of N-hydroxysuccinimide. This hydrolysis reaction is more prominent at higher pH values.
If your target molecule is a protein, other potential side reactions include the O-acylation of serine, threonine, and tyrosine residues by the NHS ester, although this is generally slower than the reaction with primary amines.
Q3: What can cause the DBCO group to become unreactive?
The DBCO group can lose its reactivity due to:
-
Oxidation: The strained alkyne in the DBCO group is susceptible to oxidation, which can be caused by exposure to air, certain reagents like iodine, or reactive oxygen species. The exact structure of the oxidized products can vary.
-
Hydration: Addition of water across the triple bond can also lead to a loss of reactivity.
-
Acid-Mediated Rearrangement: In acidic conditions, the DBCO group can undergo rearrangement to a less reactive isomer.
Q4: How can I monitor the progress of my DBCO-azide click chemistry reaction?
The progress of the SPAAC reaction can be monitored using UV-Vis spectroscopy. The DBCO group has a characteristic absorbance peak at approximately 309 nm, which disappears as it reacts with an azide to form a triazole. By tracking the decrease in absorbance at this wavelength, you can follow the consumption of the DBCO-containing reactant.
Troubleshooting Guides
Low Conjugation Efficiency
| Symptom | Potential Cause | Recommended Solution |
| Low or no reaction with NHS ester | Hydrolysis of NHS ester: NHS esters are moisture-sensitive and have a limited half-life in aqueous buffers, especially at pH > 8.5. | Prepare NHS ester solutions fresh in anhydrous DMSO or DMF immediately before use. Perform the reaction at a pH between 7.2 and 8.5. |
| Competing primary amines in the buffer: Buffers like Tris or glycine contain primary amines that will compete with your this compound for reaction with the NHS ester. | Use amine-free buffers such as PBS, HEPES, or borate buffers. If your sample is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis prior to the reaction. | |
| Protonated amine on this compound: At acidic pH, the primary amine will be protonated (-NH3+) and will not be nucleophilic enough to react with the NHS ester. | Ensure the reaction pH is between 7.2 and 8.5. | |
| Low or no reaction with azide (SPAAC) | Degradation of DBCO group: The DBCO group may have been compromised by oxidation or improper storage. | Store this compound at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. Consider purging solutions with an inert gas like argon. |
| Presence of sodium azide in buffers: If you are labeling a molecule with this compound that was stored in a buffer containing sodium azide as a preservative, the azide will react with the DBCO group. | Remove sodium azide from your sample by dialysis or using a desalting column before introducing the DBCO reagent. |
Unexpected Side Products or Impurities
| Symptom | Potential Cause | Recommended Solution |
| Multiple peaks in HPLC/MS analysis of the final product | Unreacted starting materials: The reaction may not have gone to completion, leaving unreacted this compound and/or the reaction partner. | Optimize reaction conditions (e.g., molar ratio of reactants, reaction time, temperature). Purify the final product using an appropriate chromatography method (see purification protocols below). |
| Hydrolyzed NHS ester: The presence of a species with a mass corresponding to your target molecule plus a carboxylic acid group. | Optimize the pH of the NHS ester reaction to be within the 7.2-8.5 range. Minimize the reaction time in aqueous buffer. | |
| DBCO degradation products: The presence of unexpected species with masses that do not correspond to the starting materials or the desired product. | Ensure proper storage and handling of this compound to prevent degradation. Use fresh reagents. | |
| Protein aggregation or precipitation after labeling | High degree of labeling: Excessive modification of a protein with the hydrophobic DBCO group can lead to a decrease in solubility and aggregation. | Reduce the molar excess of the this compound or the NHS-ester activated molecule during the reaction. Optimize the reaction time and temperature. |
| Suboptimal buffer conditions: The pH or salt concentration of the buffer may not be ideal for maintaining the stability of the labeled protein. | Perform a buffer screen to find the optimal conditions for your specific protein. Consider adding stabilizing agents such as glycerol or arginine. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound via an NHS Ester
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, HEPES, borate buffer) at a pH of 7.2-8.5. A protein concentration of 1-5 mg/mL is recommended.
-
NHS Ester-Activated Molecule Preparation: Immediately before use, dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester-activated molecule to the protein solution. The final concentration of the organic solvent should be less than 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purification: Remove the unreacted this compound and other small molecules using a desalting column, dialysis, or size exclusion chromatography.
Protocol 2: General Procedure for SPAAC Reaction
-
Reactant Preparation: Dissolve the DBCO-labeled molecule and the azide-labeled molecule in a compatible buffer (e.g., PBS).
-
Click Reaction: Mix the DBCO and azide-containing molecules. A 1.5 to 3-fold molar excess of one component can be used to drive the reaction to completion.
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific reactants.
-
Purification: Purify the final conjugate using an appropriate chromatography method such as size exclusion, reverse phase, or ion exchange chromatography to remove any unreacted starting materials.
Purification Methodologies
The choice of purification method will depend on the properties of your final conjugate and the impurities to be removed.
| Method | Principle | Best for Removing | Considerations |
| Desalting Columns / Spin Columns | Size exclusion chromatography | Small molecules (unreacted this compound, hydrolyzed NHS ester, salts) from larger molecules (proteins, antibodies). | Fast and efficient for small sample volumes. Good for buffer exchange. |
| Dialysis | Size-based separation across a semi-permeable membrane | Small molecules from large molecules. | Suitable for larger sample volumes but is a slower process. |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius | Unreacted small molecules, and can also separate protein aggregates from the desired monomeric conjugate. | Provides good resolution and can be used for both analytical and preparative purposes. |
| Reverse Phase HPLC (RP-HPLC) | Separation based on hydrophobicity | Unreacted this compound (which is hydrophobic) from more polar molecules. Can also separate conjugates with different degrees of labeling. | Requires the use of organic solvents, which may not be suitable for all proteins. |
| Ion Exchange Chromatography (IEX) | Separation based on net charge | Molecules with different isoelectric points. Can separate unreacted starting materials from the final conjugate if they have different net charges. | Buffer conditions (pH and salt concentration) need to be optimized for efficient separation. |
Visualizations
Caption: Experimental workflow for a two-step conjugation using this compound.
Caption: Troubleshooting logic for low conjugation yield in this compound reactions.
References
- 1. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. PurificationDB: database of purification conditions for proteins - PMC [pmc.ncbi.nlm.nih.gov]
impact of pH and temperature on DBCO-PEG9-amine conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of pH and temperature on DBCO-PEG9-amine conjugation for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for DBCO-amine conjugation?
A1: The optimal pH for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, such as those involving DBCO-amine, generally falls within a range of 7 to 9.[1][2][3] Higher pH values within this range tend to increase reaction rates.[4][5] This is because the charge state of the reactants can significantly influence the reaction kinetics. However, it is crucial to consider the stability of all molecules involved at a higher pH. For conjugations involving NHS esters to attach the DBCO group, a pH range of 7-9 is recommended to balance the competing reaction of NHS ester hydrolysis.
Q2: What is the recommended temperature for the conjugation reaction?
A2: DBCO-amine conjugations are thermally stable and can be performed at temperatures ranging from 4°C to 37°C. Higher temperatures will generally increase the reaction rate. For many applications, the reaction is conveniently carried out at room temperature. If the biomolecules being conjugated are sensitive, the reaction can be performed at 4°C, typically requiring a longer incubation time.
Q3: Which buffer should I use for my this compound conjugation?
A3: The choice of buffer can significantly impact the reaction rate. While Phosphate-Buffered Saline (PBS) at pH 7.4 is commonly used, studies have shown that other buffers like HEPES can lead to higher reaction rate constants. It is critical to avoid buffers containing primary amines, such as Tris or glycine, especially if you are using an NHS-ester to attach the DBCO label, as these will compete with your target molecule for reaction. Recommended buffers include PBS, HEPES, borate, and carbonate/bicarbonate buffers.
Q4: How does the PEG linker in this compound affect the conjugation?
A4: The presence of a PEG linker, such as the PEG9 in your reagent, has been shown to enhance the rate of SPAAC reactions. The hydrophilic PEG spacer can also improve the solubility of the labeled molecule and reduce steric hindrance, potentially leading to a more efficient conjugation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation | Suboptimal pH. | Ensure the reaction pH is between 7 and 9. Consider testing a few pH points within this range to find the optimum for your specific system. |
| Incorrect temperature or incubation time. | If reacting at room temperature, try increasing the temperature to 37°C or extending the incubation time. For reactions at 4°C, ensure an adequate incubation period (e.g., overnight). | |
| Presence of interfering substances in the buffer. | Avoid buffers containing primary amines (e.g., Tris, glycine) or azides. Perform a buffer exchange if necessary. | |
| Degradation of DBCO reagent. | DBCO reagents can lose reactivity over time. Use fresh reagents and store them properly according to the manufacturer's instructions. | |
| Incorrect molar ratio of reactants. | Optimize the molar ratio of your this compound to your azide-containing molecule. A 1.5 to 3-fold molar excess of one reagent is often recommended. | |
| Precipitation of Reactants | Poor solubility of one or both reactants. | The PEG linker in this compound enhances water solubility. However, if your other molecule is poorly soluble, consider the use of a small percentage of a water-miscible organic co-solvent like DMSO or DMF. Be cautious as high concentrations of organic solvents can denature proteins. |
Experimental Protocols
General Protocol for this compound Conjugation to an Azide-Containing Protein
-
Buffer Preparation : Prepare a suitable reaction buffer such as PBS, HEPES, or Borate buffer at a pH between 7.2 and 8.5. Ensure the buffer is free of any primary amines or azides.
-
Reactant Preparation :
-
Dissolve your azide-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO.
-
-
Conjugation Reaction :
-
Add the desired molar excess of the this compound stock solution to the azide-containing protein solution. A 1.5 to 3-fold molar excess of the DBCO reagent is a good starting point.
-
Gently mix the reaction and incubate at the desired temperature. For room temperature, incubate for 2-4 hours. For 37°C, 1-2 hours may be sufficient. For 4°C, incubate for 4-12 hours or overnight.
-
-
Purification : Remove the excess, unreacted this compound using a suitable method such as size exclusion chromatography (desalting column) or dialysis.
-
Analysis : Analyze the conjugate to determine the degree of labeling using appropriate techniques such as UV-Vis spectroscopy (measuring absorbance at 280 nm for the protein and ~309 nm for the DBCO group), mass spectrometry, or SDS-PAGE.
Data Presentation
Table 1: Influence of Buffer, pH, and Temperature on SPAAC Reaction Rate Constants
Data summarized from a study by Pringle and Knight, which used sulfo-DBCO-amine and model azides.
| Buffer | pH | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) |
| PBS | 7 | 25 | 0.32 - 0.85 |
| HEPES | 7 | 25 | 0.55 - 1.22 |
| DMEM | 7.4 | 37 | 0.59 - 0.97 |
| RPMI | 7.4 | 37 | 0.27 - 0.77 |
| Borate | 8 | 25 | Generally increased rate vs. pH 7 |
| Borate | 10 | 25 | Generally increased rate vs. pH 8 |
Note: The range in rate constants reflects the use of different azide reaction partners in the study.
Visualizations
Caption: A general experimental workflow for this compound conjugation.
Caption: Key factors influencing DBCO-amine conjugation efficiency.
References
- 1. interchim.fr [interchim.fr]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
DBCO-PEG9-amine storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and use of DBCO-PEG9-amine. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is it used for?
This compound is a bifunctional linker molecule. It contains a Dibenzocyclooctyne (DBCO) group and a primary amine group, separated by a 9-unit polyethylene glycol (PEG) spacer. The DBCO group is used for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), where it reacts with azide-containing molecules to form a stable triazole linkage. The primary amine can be reacted with various electrophiles like NHS esters to attach the linker to proteins or other molecules. The PEG spacer enhances water solubility and reduces steric hindrance.
2. How should I store this compound?
Proper storage is crucial to maintain the reactivity of this compound. For long-term storage, it is recommended to store the solid compound at -20°C or -80°C, protected from light and moisture.[][2] Stock solutions, typically prepared in anhydrous DMSO or DMF, should also be stored at -20°C or -80°C.[] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
3. What solvents are suitable for dissolving this compound?
This compound is soluble in a variety of organic solvents and aqueous solutions.[2][3] Common solvents include water, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM). When preparing for reactions with biomolecules in aqueous buffers, it is common to first dissolve the reagent in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.
4. How stable is the DBCO group?
The DBCO group is generally stable under common bioconjugation conditions. However, it can be sensitive to strong acids and may lose reactivity over time due to oxidation or reaction with water, especially when in solution. It is recommended to use freshly prepared DBCO-linker solutions for conjugation reactions to ensure optimal performance. Studies have shown that a DBCO-modified antibody can lose about 3-5% of its reactivity over 4 weeks when stored at 4°C or -20°C.
Troubleshooting Guide
Issue 1: Low Yield in Click Chemistry Reaction
-
Question: I am observing a low yield in my SPAAC reaction between my DBCO-labeled molecule and my azide-containing partner. What could be the cause?
-
Answer: Low yields in SPAAC reactions can be attributed to several factors:
-
Reagent Instability: The DBCO group may have degraded. Ensure that your this compound has been stored correctly and use freshly prepared solutions.
-
Suboptimal Reaction Conditions: The reaction kinetics of SPAAC can be influenced by buffer composition, pH, and temperature. A slightly alkaline pH (7.5-8.5) can sometimes increase the reaction rate. While the reaction proceeds at 4°C, incubating at room temperature (25°C) or 37°C can significantly improve the rate.
-
Steric Hindrance: If the reactive sites on your molecules are sterically hindered, the PEG spacer of the this compound is designed to help, but in some cases, a longer PEG linker might be necessary.
-
Incorrect Molar Ratios: It is important to optimize the molar ratio of the DBCO- and azide-containing molecules. A 1.5 to 3-fold molar excess of one reagent over the other is often recommended to drive the reaction to completion.
-
Presence of Competing Azides: Buffers containing sodium azide (NaN₃) should be avoided as the azide ions will compete with your azide-labeled molecule for reaction with the DBCO group, significantly reducing your yield.
-
Issue 2: Solubility Problems and Aggregation
-
Question: My protein-DBCO conjugate is precipitating out of solution. How can I prevent this?
-
Answer: Aggregation of protein conjugates can be a problem, especially with hydrophobic linkers. While the PEG9 spacer in this compound enhances hydrophilicity, issues can still arise:
-
Hydrophobicity: The DBCO group itself is hydrophobic. If your protein is also hydrophobic, the resulting conjugate may have poor solubility.
-
High Degree of Labeling: A high number of DBCO molecules conjugated to a single protein can increase its hydrophobicity and lead to aggregation. Consider reducing the molar excess of the DBCO-reagent during the labeling step to achieve a lower degree of labeling (DOL).
-
Buffer Conditions: The solubility of proteins is highly dependent on the pH and ionic strength of the buffer. Perform buffer screening to find the optimal formulation for your specific conjugate.
-
Solvent Concentration: When adding the DBCO-reagent (dissolved in DMSO or DMF) to your protein solution, ensure the final concentration of the organic solvent is not too high, as this can cause protein precipitation. Many proteins will precipitate if the DMF or DMSO concentration exceeds 10-15%.
-
Issue 3: Inconsistent Results Between Experiments
-
Question: I am getting variable results in my conjugation experiments. What could be the reason?
-
Answer: Inconsistent results often point to variability in reagents or reaction conditions:
-
Reagent Quality: Ensure that your this compound and other reagents have not degraded. Use fresh, high-quality materials for each experiment.
-
Buffer Preparation: Inconsistencies in buffer pH and composition can significantly affect reaction kinetics. Prepare fresh buffers and verify the pH before each experiment.
-
Precise Control of Reaction Parameters: Temperature, pH, and incubation time must be precisely controlled to ensure reproducibility.
-
Characterization of Intermediates: If possible, characterize your DBCO-labeled intermediate before proceeding to the click chemistry step to ensure consistent labeling efficiency between batches.
-
Data Presentation
| Parameter | Recommended Condition/Value | Source(s) |
| Storage (Solid) | -20°C or -80°C, protected from light and moisture | |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month (in anhydrous solvent, protected from light) | |
| Solubility | Water, DMSO, DMF, DCM | |
| SPAAC Reaction pH | Typically neutral to slightly alkaline (pH 7.0 - 8.5) | |
| SPAAC Reaction Temperature | 4°C to 37°C (higher temperatures increase reaction rate) |
Experimental Protocols
Protocol for Labeling a Protein with this compound
This protocol describes the general procedure for labeling a protein with primary amines (e.g., lysine residues) using an NHS-activated form of this compound (DBCO-PEG9-NHS ester).
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG9-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer such as PBS. Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the NHS ester and must be avoided.
-
Prepare the DBCO-Reagent Solution: Immediately before use, dissolve the DBCO-PEG9-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). NHS esters are moisture-sensitive and will hydrolyze over time.
-
Labeling Reaction:
-
Add a calculated amount of the DBCO-reagent stock solution to the protein solution. The molar excess of the DBCO-reagent over the protein will determine the degree of labeling and should be optimized for your specific application. A 10- to 20-fold molar excess is a common starting point.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted DBCO-reagent and quenching buffer using a desalting column, dialysis, or other suitable purification method.
-
Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the protein (at 280 nm) and the DBCO group (at ~309 nm).
Protocol for Copper-Free Click Chemistry (SPAAC)
This protocol outlines the general procedure for conjugating a DBCO-labeled molecule (e.g., the protein from the previous protocol) to an azide-containing molecule.
Materials:
-
DBCO-labeled molecule in a suitable buffer
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: Have both the DBCO-labeled molecule and the azide-containing molecule in a compatible reaction buffer. Ensure the buffer does not contain any competing azides (e.g., sodium azide).
-
Click Reaction:
-
Combine the DBCO-labeled molecule and the azide-containing molecule in the reaction buffer. The optimal molar ratio should be determined empirically, but a 1.5 to 3-fold excess of one component is a good starting point.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 4-24 hours. Reaction times can vary depending on the concentration and reactivity of the substrates.
-
-
Purification (if necessary): If required, purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography.
Mandatory Visualization
Caption: Experimental workflow for protein bioconjugation using this compound.
References
Technical Support Center: Purifying DBCO-PEG9-Amine Labeled Proteins
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of proteins labeled with DBCO-PEG9-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step after my protein labeling reaction with this compound?
The most crucial initial step is the prompt and efficient removal of excess, unreacted this compound reagent.[1] Failure to do so can lead to several downstream issues, including:
-
Non-specific labeling: The unreacted DBCO reagent can bind to other molecules in subsequent applications, causing background signal and confounding results.
-
Interference with purification: Excess reagent can compete with the labeled protein for binding to chromatography resins, reducing purification efficiency.
-
Inaccurate characterization: The presence of free label can interfere with analytical techniques used to determine the degree of labeling (DOL), such as UV-Vis spectroscopy and mass spectrometry.
Q2: What are the recommended methods for removing unreacted this compound?
The choice of method depends on your sample volume, protein concentration, and the scale of your experiment. Here are the most common and effective techniques:
-
Spin Desalting Columns: This is a rapid method ideal for small sample volumes (typically up to 100 µL).[1][2] It offers good protein recovery and efficient removal of small molecules like the excess DBCO reagent.
-
Dialysis: Suitable for larger sample volumes, dialysis is a straightforward method for removing small molecules. However, it is a significantly slower process.[3]
-
Size Exclusion Chromatography (SEC): This chromatographic technique separates molecules based on their size.[3] It is highly effective at removing small molecule impurities and has the added advantage of being able to separate protein aggregates from the desired monomeric labeled protein.
Q3: My protein has precipitated after labeling with this compound. What are the likely causes and how can I prevent this?
Protein aggregation and precipitation are common challenges after labeling with hydrophobic moieties like DBCO. Several factors can contribute to this issue:
-
High Degree of Labeling (DOL): Excessive modification of the protein surface with the hydrophobic DBCO group can significantly alter its isoelectric point and overall solubility, leading to aggregation.
-
Hydrophobicity of the DBCO Moiety: The dibenzocyclooctyne group is inherently hydrophobic. Increasing the number of these groups on the protein surface can promote self-association and aggregation.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can impact protein stability. If the buffer pH is close to the protein's isoelectric point (pI), its solubility will be at its minimum.
To prevent precipitation, consider the following strategies:
-
Optimize the Molar Excess of Labeling Reagent: Perform a titration to determine the lowest molar ratio of this compound to protein that still achieves the desired degree of labeling.
-
Screen Different Buffers: Experiment with buffers at different pH values (at least 1 pH unit away from the protein's pI) and ionic strengths to find conditions that maximize the solubility of the labeled protein.
-
Incorporate Stabilizing Excipients: The addition of certain amino acids (e.g., arginine, proline), sugars, or polyols (e.g., glycerol) to the buffer can help to suppress protein aggregation.
-
Work with Lower Protein Concentrations: Higher protein concentrations can favor aggregation. If possible, perform the labeling and initial purification steps at a lower protein concentration.
Q4: How can I confirm that my protein has been successfully labeled with this compound?
Several analytical techniques can be used to verify successful labeling:
-
Mass Spectrometry (MS): This is the most direct method to confirm the covalent attachment of the this compound linker. By comparing the mass of the labeled protein to the unlabeled protein, you can determine the number of attached linkers.
-
UV-Vis Spectroscopy: The DBCO group has a characteristic absorbance maximum around 309 nm. By measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for the DBCO), you can estimate the degree of labeling (DOL).
-
SDS-PAGE: While not a direct confirmation of labeling, a successful conjugation may result in a slight shift in the apparent molecular weight of the protein on an SDS-PAGE gel.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your this compound labeled protein.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of labeled protein after purification. | Protein aggregation and precipitation: The labeled protein is aggregating and being lost during centrifugation or is precipitating on the chromatography column. | - Optimize labeling conditions to avoid over-labeling. - Screen for optimal buffer conditions (pH, ionic strength). - Add stabilizing excipients like arginine or glycerol to your buffers. - Perform purification at a lower temperature (e.g., 4°C) to slow down aggregation. |
| Non-specific binding to the chromatography resin: The hydrophobic DBCO group is interacting with the stationary phase, leading to irreversible binding. | - For IEX: Increase the salt concentration in the binding and wash buffers. - For HIC: This is the intended interaction; ensure your elution conditions are appropriate to disrupt it. - For Affinity Chromatography: Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the buffers. | |
| Poor separation of labeled protein from unlabeled protein. | Insufficient difference in properties between labeled and unlabeled protein: The addition of the this compound linker may not have altered the protein's charge or hydrophobicity enough for effective separation by IEX or HIC. | - For IEX: The PEG chain can shield the protein's charge. Try using a shallower salt gradient to improve resolution. Consider using a different type of IEX resin (anion vs. cation exchange). - For HIC: Optimize the salt concentration in your binding buffer and the gradient of your elution buffer to enhance the separation based on the increased hydrophobicity of the labeled protein. |
| Presence of protein aggregates in the final purified sample. | Ineffective removal of aggregates by the chosen purification method: The purification strategy is not adequately separating monomeric labeled protein from aggregates. | - Size Exclusion Chromatography (SEC) is the most effective method for removing aggregates. Use a resin with a fractionation range appropriate for your protein's size. - Optimize the mobile phase composition in other chromatography techniques to minimize on-column aggregation. |
| Unreacted this compound is still present in the final sample. | Inefficient removal of excess reagent: The chosen method for removing the unreacted linker was not sufficient. | - For desalting columns, ensure the column size is appropriate for your sample volume. - For dialysis, use a membrane with a low molecular weight cutoff (MWCO) (e.g., 1-3 kDa) and perform multiple buffer exchanges. - If the problem persists, perform a second purification step, such as SEC, after the initial removal of the bulk of the free linker. |
Experimental Protocols
Here are detailed methodologies for key purification techniques. Note that these are general protocols and may require optimization for your specific protein.
Protocol 1: Removal of Excess this compound using a Spin Desalting Column
This protocol is suitable for rapid cleanup of small-volume labeling reactions.
Materials:
-
This compound labeled protein reaction mixture
-
Spin desalting column with an appropriate molecular weight cutoff (e.g., 7 kDa)
-
Purification buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge
Procedure:
-
Column Equilibration:
-
Remove the column's bottom cap and place it in a collection tube.
-
Centrifuge the column for 2 minutes at 1,000 x g to remove the storage buffer.
-
Place the column in a new collection tube. Add 300 µL of purification buffer to the top of the resin bed.
-
Centrifuge for 2 minutes at 1,000 x g. Discard the flow-through. Repeat this wash step at least two more times.
-
-
Sample Application:
-
Place the equilibrated column into a clean collection tube.
-
Slowly apply the protein labeling reaction mixture to the center of the resin bed.
-
-
Purification:
-
Centrifuge the column for 2 minutes at 1,000 x g.
-
The purified this compound labeled protein will be in the collection tube. The unreacted this compound will be retained in the column resin.
-
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
SEC is ideal for removing both unreacted this compound and protein aggregates.
Materials:
-
Crude this compound labeled protein sample (after initial buffer exchange to remove the bulk of unreacted linker)
-
SEC column with an appropriate fractionation range for your protein
-
SEC running buffer (e.g., PBS, pH 7.4, with 150 mM NaCl to minimize ionic interactions)
-
HPLC or FPLC system
Procedure:
-
System and Column Equilibration:
-
Equilibrate the chromatography system and the SEC column with at least two column volumes of running buffer until a stable baseline is achieved.
-
-
Sample Preparation:
-
Filter your protein sample through a 0.22 µm filter to remove any particulate matter.
-
-
Injection and Separation:
-
Inject the filtered sample onto the column. The injection volume should typically be no more than 2-5% of the total column volume for optimal resolution.
-
Run the separation at a constant flow rate recommended for the column.
-
-
Fraction Collection:
-
Collect fractions as the protein elutes from the column. Aggregates will elute first, followed by the monomeric labeled protein, and finally any remaining small molecule impurities.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the pure, monomeric this compound labeled protein.
-
Protocol 3: Purification by Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their hydrophobicity. Since DBCO is hydrophobic, this technique can be effective for separating labeled from unlabeled proteins.
Materials:
-
Crude this compound labeled protein sample
-
HIC column (e.g., Phenyl, Butyl, or Octyl)
-
Binding Buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0)
-
Elution Buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)
-
HPLC or FPLC system
Procedure:
-
Sample Preparation:
-
Add ammonium sulfate to your protein sample to a final concentration that promotes binding to the HIC resin (this needs to be determined empirically but is often in the range of 0.5-1.5 M). A good starting point is to dilute the sample with the Binding Buffer.
-
-
Column Equilibration:
-
Equilibrate the HIC column with Binding Buffer for at least five column volumes.
-
-
Sample Loading:
-
Load the prepared protein sample onto the column. Unlabeled or less hydrophobic proteins may flow through.
-
-
Washing:
-
Wash the column with Binding Buffer to remove any non-specifically bound proteins.
-
-
Elution:
-
Elute the bound protein using a decreasing salt gradient by mixing the Binding Buffer and Elution Buffer. The more hydrophobic, DBCO-labeled protein will elute at a lower salt concentration than the unlabeled protein.
-
-
Fraction Analysis:
-
Analyze the collected fractions to identify those containing the purified labeled protein.
-
Quantitative Data Summary
The following tables provide representative data to illustrate the potential outcomes of purifying a this compound labeled protein. The actual results will vary depending on the specific protein and experimental conditions.
Table 1: Comparison of Purification Methods for a this compound Labeled Antibody (Example Data)
| Purification Method | Protein Recovery (%) | Purity (% Monomer) | Removal of Free Label |
| Spin Desalting Column | >85% | ~90% | Good |
| Dialysis (3 kDa MWCO) | ~80% | ~88% | Good |
| Size Exclusion Chromatography (SEC) | ~75% | >98% | Excellent |
| Hydrophobic Interaction Chromatography (HIC) | ~70% | >95% | Excellent |
Table 2: Effect of Arginine as a Stabilizing Additive on Protein Recovery during SEC Purification (Example Data)
| Arginine Concentration in Mobile Phase | Protein Recovery (%) | Purity (% Monomer) |
| 0 mM | 65% | 97% |
| 50 mM | 78% | 98% |
| 100 mM | 85% | 98% |
Visualizations
Experimental Workflow for this compound Protein Labeling and Purification
Caption: Workflow for labeling and purifying this compound proteins.
Troubleshooting Logic for Protein Aggregation
Caption: Troubleshooting workflow for protein aggregation issues.
References
Technical Support Center: Troubleshooting Non-Specific Binding with DBCO-PEG9-amine
Welcome to the technical support center for DBCO-PEG9-amine. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid non-specific binding in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bifunctional linker molecule used in bioconjugation.[1][2][3][4] It contains a Dibenzocyclooctyne (DBCO) group, which reacts with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] The other end of the molecule has a primary amine group that can be conjugated to various molecules, such as proteins or surfaces, that have a reactive carboxyl group or an activated NHS ester. The polyethylene glycol (PEG) spacer, in this case with 9 repeating units, increases the hydrophilicity and flexibility of the linker, which helps to reduce non-specific binding and aggregation.
Q2: What are the main causes of non-specific binding with this compound?
Non-specific binding with this compound can arise from several factors:
-
Hydrophobic Interactions: The DBCO group itself is hydrophobic and can interact non-specifically with proteins and cell membranes.
-
Reagent Aggregation: this compound, especially at high concentrations, can form aggregates that may bind non-specifically to surfaces or cells.
-
Inadequate Blocking: Insufficient blocking of reactive surfaces on cells or other substrates can lead to non-specific attachment of the this compound.
-
Improper Reagent Concentration: Using an excessively high concentration of this compound can increase the likelihood of non-specific binding.
-
Low Purity of Reagent: Impurities in the this compound reagent may contribute to non-specific binding.
Q3: How does the PEG9 linker help in reducing non-specific binding?
The polyethylene glycol (PEG) linker plays a crucial role in minimizing non-specific interactions. The PEG chain is hydrophilic and flexible, creating a hydrated layer around the conjugated molecule. This "stealth" effect helps to prevent non-specific hydrophobic and ionic interactions with other proteins and cell surfaces. Longer PEG chains generally provide better shielding and solubility.
Troubleshooting Guides
Issue 1: High Background Fluorescence in Cell Staining
Symptoms:
-
High fluorescence signal in negative control cells (not expressing the azide target).
-
Overall high background across the entire sample.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Expected Outcome |
| Hydrophobicity of DBCO | Increase the number and duration of wash steps after incubation with this compound. Use a wash buffer containing a mild non-ionic detergent (e.g., 0.05% Tween-20). | Reduction in non-specifically bound reagent, leading to a lower background signal. |
| Reagent Aggregation | Prepare fresh solutions of this compound before each experiment. Avoid repeated freeze-thaw cycles. Consider a brief sonication of the stock solution if precipitation is observed. | A homogenous solution of the reagent is less likely to cause non-specific binding due to aggregates. |
| Inadequate Blocking | Optimize the blocking step by testing different blocking agents and concentrations. Common blocking agents include Bovine Serum Albumin (BSA), casein, or normal serum. | Effective blocking will saturate non-specific binding sites on the cell surface, reducing background. |
| Excessive Reagent Concentration | Perform a titration experiment to determine the optimal concentration of this compound that provides a good signal-to-noise ratio. | Using the lowest effective concentration will minimize non-specific interactions. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Cell Labeling
This protocol outlines a method to determine the optimal concentration of this compound for cell labeling experiments to minimize non-specific binding.
Materials:
-
Azide-positive cells (your experimental cells)
-
Azide-negative cells (negative control)
-
This compound
-
Appropriate cell culture medium
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Seed both azide-positive and azide-negative cells in separate wells of a microplate or on coverslips and culture until they reach the desired confluency.
-
Blocking:
-
Wash the cells twice with PBS.
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature.
-
-
This compound Incubation:
-
Prepare a series of dilutions of this compound in your reaction buffer (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM).
-
Remove the blocking buffer and add the different concentrations of this compound to separate wells for both azide-positive and azide-negative cells.
-
Incubate for the desired reaction time (e.g., 30-60 minutes) at the appropriate temperature, protected from light.
-
-
Washing:
-
Remove the this compound solution.
-
Wash the cells three to five times with wash buffer, with a 5-minute incubation for each wash.
-
-
Analysis:
-
Image the cells using a fluorescence microscope with consistent settings for all samples.
-
Alternatively, analyze the cells by flow cytometry to quantify the fluorescence intensity.
-
-
Data Interpretation:
-
Compare the fluorescence intensity of the azide-positive cells to the azide-negative cells at each concentration.
-
The optimal concentration is the one that gives a strong signal on the azide-positive cells with the lowest possible signal on the azide-negative cells.
-
Protocol 2: Evaluating the Efficacy of Different Blocking Agents
This protocol helps in selecting the most effective blocking agent to reduce non-specific binding of this compound.
Materials:
-
Your cells of interest (or other substrate)
-
This compound (at a concentration known to cause some non-specific binding)
-
A panel of blocking agents (e.g., 1% BSA in PBS, 5% non-fat dry milk in PBS, 10% normal goat serum in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Fluorescence detection system
Procedure:
-
Sample Preparation: Prepare your cells or substrate as you would for your standard experiment.
-
Blocking:
-
Divide your samples into groups, with each group being treated with a different blocking agent. Include a "no blocking" control.
-
Incubate each group with its respective blocking buffer for 1 hour at room temperature.
-
-
This compound Incubation:
-
Wash the samples twice with PBS.
-
Incubate all samples with the same concentration of this compound for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Remove the this compound solution.
-
Wash all samples thoroughly with wash buffer (e.g., 3-5 times for 5 minutes each).
-
-
Analysis:
-
Quantify the fluorescence signal from each sample using a plate reader, microscope, or flow cytometer.
-
-
Data Interpretation:
-
Compare the background signal from the different blocking agent groups to the "no blocking" control.
-
The blocking agent that results in the lowest fluorescence signal is the most effective for your system.
-
Visualizations
References
DBCO-PEG9-amine reaction quenching methods
Welcome to the technical support center for DBCO-PEG9-Amine. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups on this compound and what are their respective reactions?
This compound has two primary reactive functional groups:
-
Dibenzocyclooctyne (DBCO): This is a strained alkyne that reacts with azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is highly specific and bio-orthogonal, meaning it does not interfere with native biological functional groups.
-
Amine (-NH2): This primary amine can be reacted with various electrophiles. A common application is its reaction with N-hydroxysuccinimide (NHS) esters to form a stable amide bond. It can also react with other activated carboxylic acids, isothiocyanates, and sulfonyl chlorides.
Q2: Why is it necessary to quench the reaction after using this compound?
Quenching is a critical step to stop a reaction and deactivate any remaining unreacted functional groups. In the context of using this compound as a linker, you might have an excess of either the DBCO or the amine group after your primary conjugation step. Failing to quench these excess reactive groups can lead to:
-
Unintended cross-linking: The remaining reactive groups could bind to other molecules in subsequent experimental steps, leading to non-specific labeling or aggregation of your target molecule.
-
Inaccurate quantification: Unreacted linkers might interfere with the characterization or quantification of your final conjugate.
-
Altered biological activity: The presence of unreacted functional groups on your final product could potentially alter its biological function or lead to unforeseen side effects in biological systems.
Q3: How do I quench unreacted DBCO groups?
Unreacted DBCO groups can be effectively quenched by adding a small molecule containing an azide group. This will react with the DBCO via SPAAC, rendering it inert. A common and efficient quenching agent is 2-azidoethanol.
General Quenching Protocol for DBCO:
-
After your primary conjugation reaction is complete, prepare a stock solution of the azide quenching agent (e.g., 2-azidoethanol).
-
Add a 10- to 50-fold molar excess of the azide quenching agent relative to the initial amount of DBCO reagent used.
-
Allow the quenching reaction to proceed for at least 30 minutes at room temperature.
-
The final quenched product can then be purified from the excess quenching agent and byproducts using methods like dialysis, size exclusion chromatography (SEC), or tangential flow filtration (TFF).
Q4: How do I quench unreacted amine groups?
Excess primary amine groups can be quenched by "capping" them with a small, amine-reactive molecule to form a stable, non-reactive amide. Common quenching agents include NHS esters like NHS-acetate or anhydrides such as acetic anhydride.
General Quenching Protocol for Amines:
-
Following your primary conjugation reaction, prepare a stock solution of the amine-quenching agent (e.g., NHS-acetate or acetic anhydride) in a compatible organic solvent like DMSO or DMF.
-
Add a 10- to 50-fold molar excess of the quenching agent to your reaction mixture. If using an anhydride in aqueous buffer, be mindful of hydrolysis and ensure the pH is suitable (typically pH 7-8.5).
-
Let the reaction proceed for at least 1 hour at room temperature.
-
Purify the final conjugate to remove the quenching agent and byproducts.
Troubleshooting Guide
Problem: Low Conjugation Efficiency
If you are observing a low yield of your desired conjugate, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Incorrect Buffer pH | For amine-NHS ester reactions, the pH should be between 7.2 and 8.5. For SPAAC reactions, a pH between 4 and 9 is generally effective. Check and adjust the pH of your reaction buffer. |
| Hydrolysis of Reagents | NHS esters are susceptible to hydrolysis, especially at high pH. DBCO can also degrade under harsh conditions. Prepare stock solutions fresh and add them to the reaction mixture immediately. |
| Steric Hindrance | The conjugation sites on your biomolecule may be sterically hindered. Consider using a longer PEG linker to increase the distance between the reactive group and your molecule of interest. |
| Incorrect Stoichiometry | The molar ratio of your reactants is critical. Perform a titration experiment to determine the optimal ratio of this compound to your target molecule. |
Problem: Incomplete Quenching
If you suspect that the quenching reaction has not gone to completion, use the following table to troubleshoot.
| Potential Cause | Suggested Solution |
| Insufficient Quenching Reagent | The molar excess of the quenching agent may be too low. Increase the molar excess to 50-fold or higher and repeat the quenching step. |
| Short Reaction Time | The quenching reaction may not have had enough time to complete. Extend the incubation time to 2 hours or even overnight at 4°C. |
| Poor Reagent Solubility | The quenching agent may not be fully soluble in your reaction buffer. Ensure complete dissolution of the quenching agent before adding it to the reaction. |
| Incorrect pH for Quenching | For amine quenching with NHS esters, ensure the pH is maintained between 7 and 8.5. |
Experimental Workflow & Troubleshooting Diagrams
The following diagrams illustrate a typical experimental workflow using this compound and a decision tree for troubleshooting quenching issues.
Caption: Workflow for SPAAC conjugation followed by amine quenching.
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Characterization of DBCO-PEG9-Amine Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is critical for ensuring the efficacy, safety, and batch-to-batch consistency of novel therapeutics and diagnostics. Dibenzocyclooctyne-polyethylene glycol-amine (DBCO-PEG-amine) linkers are frequently employed in bioconjugation via copper-free click chemistry due to their biocompatibility and efficiency.[1][2] This guide provides an objective comparison of mass spectrometry techniques for the characterization of DBCO-PEG9-amine, supported by experimental data and detailed protocols.
This compound is a bifunctional linker containing a DBCO group for reaction with azides and an amine group for conjugation to molecules with active esters like NHS esters.[1] Its molecular formula is C39H57N3O11 with a molecular weight of 743.9 g/mol .[1][3]
Mass Spectrometry for this compound Characterization
Mass spectrometry (MS) is a cornerstone technique for the characterization of PEGylated molecules, providing precise molecular weight determination and assessment of purity. The two most common MS techniques for this purpose are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).
Comparison of Mass Spectrometry Techniques
| Feature | MALDI-TOF MS | ESI-MS |
| Principle | Analyte is co-crystallized with a matrix and ionized by a laser, leading to singly charged ions. | Analyte in solution is nebulized and ionized, often resulting in multiply charged ions. |
| Sample Prep | Requires finding a suitable matrix and co-crystallization conditions. | Simpler sample preparation, often coupled with liquid chromatography (LC-MS). |
| Ionization | "Soft" ionization, less fragmentation of large molecules. | Very "soft" ionization, suitable for fragile molecules. |
| Mass Accuracy | Good mass accuracy. | High mass accuracy and resolution, especially with Orbitrap or FT-ICR analyzers. |
| Data Interpretation | Simpler spectra with predominantly singly charged ions. | More complex spectra with multiple charge states that require deconvolution. |
| Throughput | High throughput for sample screening. | Can be automated with LC systems for high throughput. |
| Best For | Rapid molecular weight determination of polymers and large biomolecules. | Detailed characterization of complex mixtures and biomolecules, often coupled with separation techniques. |
Experimental Protocols
1. MALDI-TOF MS Protocol for this compound
This protocol is adapted from general procedures for PEG analysis.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in deionized water.
-
Prepare the matrix solution: 10 mg/mL α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Prepare a cationizing agent solution: 5 mg/mL sodium trifluoroacetate (NaTFA) in ethanol.
-
Mix the sample, matrix, and cationizing agent in a 1:5:1 (v/v/v) ratio.
-
-
Spotting:
-
Spot 0.5-1 µL of the mixture onto a MALDI target plate and allow it to air dry completely.
-
-
MS Analysis:
-
Acquire spectra in positive ion reflector mode.
-
The expected monoisotopic mass for [C39H57N3O11 + Na]+ would be approximately 766.4 Da. The spectrum will show a distribution of peaks separated by 44 Da, corresponding to the PEG monomer unit.
-
2. ESI-MS Protocol for this compound
This protocol is based on general methods for analyzing PEGylated compounds via LC-MS.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in 50:50 acetonitrile:water.
-
Dilute the stock solution to 10 µM with the mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometer Settings (Q-TOF or Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Mass Range: 100 - 2000 m/z.
-
-
Data Analysis:
-
The raw data will show a series of multiply charged ions. This data must be deconvoluted to obtain the neutral mass of the compound.
-
Alternative and Complementary Analytical Methods
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound conjugates often involves orthogonal techniques.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural confirmation, verification of terminal functional groups. | Provides detailed structural information. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Visual indication of a mass increase upon conjugation to a protein. | Simple, widely available, and cost-effective. | Does not provide an exact mass; PEGylated proteins can run anomalously. |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity, aggregation, and successful conjugation by observing shifts in retention time. | Can be used for quantification and purification. | Indirect evidence of conjugation; co-elution can occur. |
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for MALDI-TOF MS and ESI-MS analysis.
References
A Comparative Guide to Analyzing DBCO-PEG9-Amine Conjugation Efficiency
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise determination of conjugation efficiency is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for the analysis of DBCO-PEG9-amine conjugation efficiency. Detailed experimental protocols and comparative data are presented to facilitate an informed choice of analytical methodology.
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins and other biomolecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The use of dibenzocyclooctyne (DBCO) derivatives, such as this compound, in strain-promoted alkyne-azide cycloaddition (SPAAC) or "click chemistry," offers a highly specific and bioorthogonal method for conjugation. Accurate and reliable analytical techniques are essential to quantify the efficiency of these conjugation reactions, ensuring the quality, consistency, and efficacy of the final bioconjugate.
This guide explores and compares three commonly employed analytical techniques for this purpose: HPLC, UV-Vis Spectroscopy, and MALDI-TOF MS. Each method offers distinct advantages and limitations in terms of the information it provides, its sensitivity, and its throughput.
Comparison of Analytical Techniques
The choice of analytical method for determining this compound conjugation efficiency depends on several factors, including the nature of the biomolecule, the required level of detail, and the available instrumentation. The following table summarizes the key characteristics of each technique.
| Feature | HPLC (RP-HPLC & SEC) | UV-Vis Spectroscopy | MALDI-TOF MS |
| Principle | Separation based on polarity (RP-HPLC) or size (SEC) | Measurement of light absorbance by the DBCO chromophore | Measurement of mass-to-charge ratio to determine molecular weight changes |
| Information Provided | Separation of conjugated, unconjugated species, and free PEG reagent; Quantification of each species | Quantification of DBCO incorporation; Indirect measure of conjugation | Direct measurement of molecular weight of reactants and products; Determination of the degree of PEGylation |
| Primary Application | Quantitative analysis of reaction mixture components and purification | Rapid estimation of DBCO incorporation and reaction progress | Confirmation of conjugation and determination of the number of PEG chains attached |
| Sample Requirement | Requires method development; Can be destructive | Non-destructive; Requires a chromophore on the PEG reagent | Can be sensitive to sample preparation and matrix selection |
| Throughput | Moderate | High | High |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for obtaining reliable and reproducible results.
HPLC Analysis
High-Performance Liquid Chromatography is a powerful technique for separating and quantifying the components of a conjugation reaction mixture. Both Reverse-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC) can be employed.
a) Reverse-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. The conjugation of a hydrophilic PEG chain to a protein will alter its retention time on a reverse-phase column.
-
Column: C4 or C18, 3-5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a typical starting point. The gradient should be optimized based on the specific protein and conjugate.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV at 280 nm (for protein) and ~309 nm (for DBCO)
-
Data Analysis: The conjugation efficiency can be calculated by comparing the peak areas of the conjugated and unconjugated protein.
b) Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the biomolecule, leading to an earlier elution time.
-
Column: Appropriate for the molecular weight range of the protein and conjugate.
-
Mobile Phase: A buffered saline solution, such as Phosphate Buffered Saline (PBS), pH 7.4.
-
Flow Rate: Isocratic elution at a flow rate appropriate for the column.
-
Detection: UV at 280 nm.
-
Data Analysis: Comparison of the peak areas of the conjugate and the unconjugated protein allows for the determination of conjugation efficiency.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides a rapid and non-destructive method to estimate the degree of DBCO incorporation, which can be correlated to conjugation efficiency. This method relies on the characteristic absorbance of the DBCO group at approximately 309 nm.
-
Procedure:
-
Measure the absorbance of the purified DBCO-PEG-protein conjugate at 280 nm (A280) and 309 nm (A309).
-
Calculate the concentration of the protein using its known extinction coefficient at 280 nm, correcting for the contribution of DBCO at this wavelength if necessary.
-
Calculate the concentration of DBCO using its molar extinction coefficient (ε ≈ 12,000 M⁻¹cm⁻¹ at 309 nm).
-
-
Calculation of Degree of Labeling (DOL): DOL = (Molarity of DBCO) / (Molarity of Protein)
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful technique for the direct confirmation of conjugation and the determination of the number of PEG chains attached to the biomolecule. It measures the molecular weight of the reactants and products.
-
Matrix: Sinapinic acid or a similar matrix suitable for proteins.
-
Procedure:
-
Prepare separate spots on the MALDI target for the unconjugated protein, the this compound reagent, and the purified conjugate.
-
Acquire mass spectra for each sample.
-
-
Data Analysis: The mass spectrum of the conjugate will show a series of peaks corresponding to the protein with one, two, or more PEG chains attached. The difference in mass between the peaks will correspond to the mass of the this compound moiety. The relative intensities of the peaks can be used to estimate the distribution of PEGylated species.
Visualization of Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical technique.
Conclusion
The selection of an appropriate analytical method is critical for the successful development and characterization of this compound conjugates. HPLC provides quantitative data on the composition of the reaction mixture, making it ideal for process development and quality control. UV-Vis spectroscopy offers a rapid and straightforward approach for estimating the degree of DBCO incorporation, suitable for quick screening and in-process monitoring. MALDI-TOF MS provides definitive confirmation of conjugation and detailed information on the distribution of PEGylated species. For a comprehensive characterization of this compound conjugates, a combination of these techniques is often the most effective approach, leveraging the strengths of each method to provide a complete analytical picture.
A Comparative Guide to Validating Protein Labeling: DBCO-PEG9-amine vs. Amine-Reactive NHS Esters using SDS-PAGE
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of experimental design. The choice of labeling chemistry is critical for the success of downstream applications. This guide provides an objective comparison of two prominent protein labeling strategies: the bioorthogonal handle DBCO-PEG9-amine and traditional amine-reactive N-hydroxysuccinimide (NHS) esters. The validation of these labeling methods using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is presented, complete with supporting experimental workflows and data analysis.
Performance Comparison at a Glance
The selection between a bioorthogonal approach and a classical amine-reactive method depends on the specific experimental requirements, such as the desired level of specificity, the complexity of the biological system, and the need for subsequent modifications. The following table summarizes the key performance characteristics of this compound labeling followed by a "click" reaction with an azide-bearing fluorescent dye, versus direct fluorescent labeling with an NHS ester.
| Feature | This compound (via Azide-Alkyne Click Chemistry) | Fluorescent NHS Ester |
| Target Moiety | Primary amines (N-terminus and Lysine side chains) for the initial DBCO conjugation. | Primary amines (N-terminus and Lysine side chains). |
| Labeling Principle | Two-step: 1. Amine-reactive labeling with DBCO. 2. Bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) with a fluorescent azide. | One-step: Direct reaction between the NHS-ester and primary amines. |
| Specificity | High. The DBCO-azide reaction is bioorthogonal, meaning it is highly specific and does not react with other functional groups found in biological systems. | Moderate. NHS-esters react with any accessible primary amine, which can lead to a heterogeneous population of labeled proteins.[1] |
| Control over Stoichiometry | Potentially higher. The two-step process allows for purification of the DBCO-labeled protein before the final fluorescent labeling step. | Lower. The one-step reaction can result in a mixture of proteins with varying degrees of labeling. |
| Workflow Complexity | Higher. Involves two sequential reaction and purification steps. | Lower. A single labeling and purification step is required. |
| SDS-PAGE Mobility Shift | A distinct ladder-like pattern is often observed on SDS-PAGE, with each "rung" representing an additional DBCO-PEG-dye moiety attached to the protein. This provides a visual confirmation of labeling.[2] | A more diffuse or smeared band shift is typically seen, reflecting the heterogeneous distribution of the fluorescent label across the protein population. |
| Quantitative Analysis | Densitometric analysis of the ladder bands can provide an estimation of the distribution of labeling stoichiometry. | Densitometry of the shifted band can provide an overall measure of labeling efficiency but not the distribution of labels per protein. |
Visualizing Labeling Efficiency with SDS-PAGE
SDS-PAGE is a powerful technique to visualize the successful covalent attachment of a label to a protein. The increase in molecular weight due to the label results in a retarded migration of the protein through the gel matrix, commonly referred to as a "gel shift".
This compound Labeling: When a protein is labeled with multiple DBCO-PEG9-dye molecules, SDS-PAGE can resolve the protein population into a series of distinct bands, forming a ladder. Each band corresponds to a specific number of labels attached to the protein (e.g., 0, 1, 2, 3... labels). This ladder-like pattern is a strong indicator of successful and varied labeling.[2]
Fluorescent NHS-Ester Labeling: In contrast, labeling with a fluorescent NHS ester typically results in a more diffuse or broadened band that is shifted upwards compared to the unlabeled protein. This is because NHS esters react with multiple lysine residues on the protein surface, leading to a heterogeneous population of labeled proteins with a distribution of molecular weights that are not as clearly resolved into discrete bands on the gel.[1]
Experimental Protocols
Protocol 1: Protein Labeling with this compound and Fluorescent Azide
This protocol describes a two-step method for labeling a protein of interest, first with this compound and subsequently with a fluorescent azide via a copper-free click reaction.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES)
-
This compound
-
Anhydrous DMSO or DMF
-
Fluorescent azide (e.g., Azide-Fluor 488)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
-
SDS-PAGE reagents and equipment
-
Fluorescence imaging system
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer at pH 7.2-8.0.
-
This compound Labeling:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification of DBCO-labeled Protein:
-
Remove unreacted this compound using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Fluorescent Azide "Click" Reaction:
-
To the purified DBCO-labeled protein, add a 2- to 5-fold molar excess of the fluorescent azide.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Final Purification:
-
Remove excess fluorescent azide using a desalting column or dialysis.
-
-
SDS-PAGE Analysis:
-
Mix the labeled protein with SDS-PAGE loading buffer.
-
Load the sample onto a polyacrylamide gel alongside an unlabeled protein control.
-
Perform electrophoresis according to standard procedures.
-
Visualize the fluorescently labeled protein directly in the gel using a fluorescence imaging system.
-
(Optional) Stain the gel with Coomassie Brilliant Blue to visualize the total protein profile.
-
Protocol 2: Protein Labeling with a Fluorescent NHS Ester
This protocol outlines a one-step method for labeling a protein of interest with a fluorescent NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.3)
-
Fluorescent NHS Ester (e.g., Cy5-NHS ester)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
-
SDS-PAGE reagents and equipment
-
Fluorescence imaging system
Procedure:
-
Protein Preparation: Dissolve the protein of interest in a suitable amine-free buffer at a pH of 8.0-9.0 to a concentration of 1-10 mg/mL.[3]
-
Labeling Reaction:
-
Immediately before use, dissolve the fluorescent NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove unreacted fluorescent NHS ester using a desalting column or dialysis.
-
SDS-PAGE Analysis:
-
Mix the purified, labeled protein with SDS-PAGE loading buffer.
-
Load the sample onto a polyacrylamide gel alongside an unlabeled protein control.
-
Perform electrophoresis according to standard procedures.
-
Visualize the fluorescently labeled protein directly in the gel using a fluorescence imaging system.
-
(Optional) After fluorescence imaging, the gel can be stained with Coomassie Brilliant Blue to visualize the total protein profile.
-
Quantitative Data Analysis using Densitometry
The intensity of the fluorescent bands on the SDS-PAGE gel can be quantified using densitometry software such as ImageJ. This allows for a more objective comparison of labeling efficiencies.
Procedure for Densitometric Analysis:
-
Image Acquisition: Acquire a high-resolution, non-saturated image of the fluorescent gel using a suitable imaging system.
-
Background Subtraction: Use the software to subtract the background fluorescence from the image.
-
Lane Profiling: Define the lanes on the gel image and generate a profile plot for each lane, which represents the intensity of the signal along the lane.
-
Peak Integration: Identify and integrate the area under the peaks corresponding to the protein bands.
-
Quantification:
-
For this compound labeling: Calculate the percentage of the total lane intensity that corresponds to each band in the ladder to estimate the distribution of labeling stoichiometry.
-
For NHS-ester labeling: Calculate the total intensity of the shifted band relative to a loading control or a known standard to determine the overall labeling efficiency.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the chemical reactions and experimental workflows described in this guide.
References
Navigating Precision: A Comparative Guide to Determining the Degree of Labeling for DBCO-PEG9-Amine
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of labeling is a critical parameter in the development of bioconjugates, ensuring reproducibility and optimal performance in downstream applications. This guide provides a comprehensive comparison of methodologies for determining the Degree of Labeling (DOL) for DBCO-PEG9-amine, a popular linker for bioorthogonal conjugation. We present supporting experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific needs.
Methods for Determining Degree of Labeling: A Comparative Overview
The selection of a method to determine the DOL of a protein labeled with this compound, which is achieved through the reaction of the amine group on the linker with an activated carboxyl group or other amine-reactive moiety on the protein, depends on the required accuracy, available instrumentation, and the nature of the biomolecule. The most common techniques are UV-Vis spectrophotometry, an indirect fluorescence-based method, and mass spectrometry.
Table 1: Comparison of DOL Determination Methods
| Method | Principle | Pros | Cons | Typical Accuracy |
| UV-Vis Spectrophotometry | Measures the absorbance of the protein (at 280 nm) and the DBCO group (at ~309 nm). | Rapid, simple, and requires common laboratory equipment. | Lower sensitivity, potential for interference from other absorbing molecules. Requires a correction factor for DBCO absorbance at 280 nm. | Good |
| Indirect Fluorescence Assay | The DBCO-labeled protein is reacted with an excess of an azide-containing fluorescent probe. The DOL is determined from the fluorescence of the probe. | High sensitivity, can be more specific than direct absorbance. | Indirect method, requires an additional reaction step and purification. Potential for incomplete reaction with the fluorescent probe. | Very Good |
| Mass Spectrometry (MS) | Directly measures the mass of the labeled protein. The mass shift corresponds to the number of attached this compound molecules. | Highly accurate and provides information on the distribution of labeled species. | Requires specialized instrumentation and expertise. Can be complex for heterogeneous glycoproteins. | Excellent |
Experimental Protocols
Protocol 1: Degree of Labeling Determination by UV-Vis Spectrophotometry
This method is the most direct and widely used for quantifying DBCO labeling.
Materials:
-
DBCO-labeled protein in a suitable buffer (e.g., PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Purify the DBCO-labeled protein from excess, unreacted this compound using a desalting column or dialysis.
-
Measure the absorbance of the purified protein solution at 280 nm (A280) and 309 nm (A309).
-
Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the DBCO group at 280 nm[1][2]:
-
Protein Concentration (M) = (A280 - (A309 x Correction Factor)) / ε_protein
-
The correction factor for DBCO at 280 nm is approximately 0.90.[2]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Calculate the concentration of the DBCO moiety using the Beer-Lambert law:
-
Calculate the Degree of Labeling (DOL):
-
DOL = DBCO Concentration / Protein Concentration
-
Protocol 2: Indirect Degree of Labeling Determination using a Fluorescent Azide Probe
This method offers higher sensitivity and is useful for proteins with low labeling or when UV-Vis measurements are challenging.
Materials:
-
DBCO-labeled protein
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
Reaction buffer (e.g., PBS)
-
Size-exclusion chromatography (SEC) system or desalting columns
-
Fluorometer or fluorescence plate reader
Procedure:
-
React the purified DBCO-labeled protein with a 10 to 20-fold molar excess of the azide-functionalized fluorescent dye.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Remove the excess, unreacted fluorescent azide probe using SEC or a desalting column.
-
Measure the absorbance of the protein at 280 nm and the absorbance of the fluorescent dye at its maximum absorption wavelength (A_dye_max).
-
Determine the protein concentration as described in Protocol 1 (a correction factor for the dye's absorbance at 280 nm will be needed, which is specific to the dye used).
-
Determine the concentration of the fluorescent dye using its molar extinction coefficient.
-
Calculate the DOL, which is the molar ratio of the dye to the protein.
Comparison with Other Amine-Reactive Labeling Chemistries
The amine group of this compound allows for its conjugation to proteins via established amine-reactive chemistries, most commonly through the formation of an amide bond with N-hydroxysuccinimide (NHS) esters. Understanding the characteristics of different amine-reactive reagents is crucial for optimizing the labeling reaction.
Table 2: Comparison of Common Amine-Reactive Functional Groups
| Functional Group | Reactive Towards | Optimal pH | Bond Formed | Stability of Active Ester |
| N-hydroxysuccinimide (NHS) ester | Primary amines | 7.5 - 8.5 | Amide | Moderate |
| Tetrafluorophenyl (TFP) ester | Primary amines | 7.5 - 8.5 | Amide | High |
| Isothiocyanate (ITC) | Primary amines | 9.0 - 10.0 | Thiourea | Good |
| Sulfonyl Chloride | Primary and secondary amines, phenols, imidazoles, and thiols | 9.0 - 10.5 | Sulfonamide | Low (hydrolyzes rapidly) |
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for labeling a protein with this compound and subsequent DOL determination.
Caption: Comparison of common amine-reactive chemistries for protein conjugation.
References
A Comparative Guide to DBCO-PEG9-Amine and Other PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and imaging agents. The linker not only connects the different components of the conjugate but also significantly influences its solubility, stability, pharmacokinetics, and overall efficacy. Among the diverse array of available linkers, polyethylene glycol (PEG) linkers are widely utilized for their ability to impart favorable physicochemical properties.[1][2]
This guide provides an objective comparison of DBCO-PEG9-amine with other commonly used PEG linkers in bioconjugation. We will delve into their chemical properties, reaction mechanisms, and impact on the performance of the final bioconjugate, supported by a summary of experimental data and detailed protocols.
Introduction to this compound
This compound is a heterobifunctional linker that features a Dibenzocyclooctyne (DBCO) group at one end and a primary amine group at the other, connected by a nine-unit polyethylene glycol (PEG9) spacer.[3][4][5]
-
DBCO Group: The DBCO moiety facilitates copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-functionalized molecules. This reaction is bioorthogonal, meaning it can proceed efficiently in complex biological environments without interfering with native biochemical processes.
-
Amine Group: The terminal amine group allows for conjugation to molecules containing amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or carboxylic acids (through activation).
-
PEG9 Spacer: The hydrophilic PEG9 spacer enhances the water solubility of the linker and the resulting conjugate, which is particularly beneficial for hydrophobic payloads. The PEG chain also provides a flexible spacer, minimizing steric hindrance between the conjugated molecules.
Comparison with Other PEG Linkers
The choice of a PEG linker depends on the specific application, the functional groups available on the biomolecule and the payload, and the desired properties of the final conjugate. Here, we compare this compound with other common classes of PEG linkers.
Reactivity and Reaction Mechanism
| Linker Type | Reactive Groups | Reaction Mechanism | Key Advantages | Key Disadvantages |
| DBCO-PEG-Amine | DBCO (alkyne) and Amine | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Amidation | Bioorthogonal, copper-free, high specificity, stable triazole linkage. | DBCO can be less stable in the presence of thiols. |
| Maleimide-PEG-NHS Ester | Maleimide and NHS Ester | Thiol-Maleimide addition and Amidation | Highly selective for thiols (cysteine residues), stable thioether bond. | Potential for maleimide ring hydrolysis at higher pH, reaction with amines at pH > 7.5. |
| Hydrazide-PEG-NHS Ester | Hydrazide and NHS Ester | Hydrazone formation with aldehydes/ketones and Amidation | Site-specific labeling of oxidized glycans, stable under mild aqueous conditions. | Hydrazone bond can be reversible and pH-sensitive. |
Impact of PEG Linker Length
The length of the PEG chain significantly influences the properties of the bioconjugate.
| Property | Shorter PEG Chains (e.g., PEG4) | Longer PEG Chains (e.g., PEG24) |
| Solubility | Moderate improvement. | Significant improvement for hydrophobic molecules. |
| Steric Hindrance | Minimal. | Can be significant, potentially impacting binding affinity. |
| Pharmacokinetics | Shorter circulation half-life. | Longer circulation half-life, reduced renal clearance. |
| Immunogenicity | Less effective at masking epitopes. | More effective at reducing immunogenicity. |
Studies on PEG-interferon conjugates have shown that while longer linkers can be more reactive in the conjugation process, they may have an inverse effect on the in vitro bioactivity of the conjugate. However, in the context of antibody-drug conjugates, longer PEG linkers have been shown to enhance pharmacokinetic properties and in vivo efficacy, especially for hydrophobic payloads.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and comparison of bioconjugates. Below are representative protocols for key bioconjugation reactions.
Protocol 1: Two-Step Bioconjugation using this compound
This protocol describes the conjugation of a protein (e.g., an antibody) to an azide-containing small molecule.
Step 1: Activation of the Protein with a DBCO-NHS Ester
-
Protein Preparation: Prepare the protein solution (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
DBCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of a DBCO-PEG-NHS ester in anhydrous DMSO or DMF.
-
Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution. Ensure the final concentration of the organic solvent is below 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to react with any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO reagent using a desalting column equilibrated with the reaction buffer.
Step 2: SPAAC Reaction with an Azide-Containing Molecule
-
Azide Molecule Preparation: Prepare a stock solution of the azide-containing molecule in a compatible solvent.
-
Reaction: Add a 2- to 5-fold molar excess of the azide solution to the purified DBCO-modified protein.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another appropriate method to remove the excess azide-containing molecule.
Protocol 2: One-Step Maleimide-Thiol Conjugation
This protocol is for conjugating a maleimide-activated molecule to a protein containing free thiols (e.g., reduced cysteines).
-
Protein Preparation: Dissolve the protein (1-10 mg/mL) in a degassed buffer at pH 7.0-7.5 (e.g., PBS, HEPES, or Tris). If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Maleimide Reagent Preparation: Prepare a 10 mM stock solution of the maleimide-PEG-X linker in anhydrous DMSO or DMF.
-
Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution while gently stirring.
-
Incubation: Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a thiol-containing reagent like cysteine or 2-mercaptoethanol.
-
Purification: Purify the conjugate using SEC or dialysis to remove unreacted reagents.
Characterization of Bioconjugates
The successful synthesis of a bioconjugate must be confirmed through rigorous characterization.
-
SDS-PAGE: To observe the shift in molecular weight of the conjugated protein.
-
Size-Exclusion Chromatography (SEC-HPLC): To assess the purity of the conjugate and detect any aggregation.
-
Mass Spectrometry (LC-MS): To determine the precise mass of the conjugate and calculate the drug-to-antibody ratio (DAR).
Visualization of Workflows
The following diagrams illustrate the conceptual workflows for the bioconjugation processes described.
References
A Head-to-Head Comparison: DBCO-PEG9-amine vs. SMCC Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, dictating its stability, efficacy, and safety profile. This guide provides an objective comparison between the next-generation DBCO-PEG9-amine linker, which utilizes bioorthogonal click chemistry, and the conventional non-cleavable SMCC linker.
The linker connecting a potent cytotoxic payload to a monoclonal antibody is a cornerstone of ADC design. An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, yet efficiently release the payload upon internalization into the target cancer cell.[1] this compound and SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) represent two distinct strategies to achieve this balance. This compound facilitates a site-specific, bioorthogonal conjugation, while SMCC is a widely-used linker that reacts with native amino acid residues on the antibody.[2][]
At a Glance: Key Differences
| Feature | This compound Linker | SMCC Linker |
| Conjugation Chemistry | Copper-free "click chemistry" (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC) | Amine-to-thiol conjugation (NHS-ester reacts with lysines, maleimide reacts with thiols) |
| Site-Specificity | High (Requires antibody engineering to introduce an azide or alkyne handle) | Low (Reacts with surface-exposed lysines or reduced native cysteines, leading to heterogeneous mixtures) |
| Cleavability | Typically designed as cleavable (e.g., via enzymes, pH) but can be non-cleavable. The this compound itself is a stable linkage. | Non-cleavable; relies on lysosomal degradation of the antibody to release the payload.[4] |
| ADC Homogeneity | High (Produces ADCs with a defined Drug-to-Antibody Ratio - DAR) | Low (Results in a heterogeneous mixture of ADCs with varying DARs) |
| Hydrophilicity | High (Due to the polyethylene glycol - PEG - spacer) | Low (Inherently hydrophobic) |
| Bystander Effect | Dependent on the cleavable trigger and payload properties. | Generally minimal, as the payload-linker-amino acid complex is often charged and less membrane-permeable.[4] |
Performance Data: A Comparative Overview
The following tables summarize quantitative data from studies comparing the performance of ADCs constructed with PEGylated or other advanced linkers against the benchmark SMCC linker. While direct head-to-head data for this compound is limited, the performance of other PEGylated linkers provides valuable insights into the expected advantages.
Table 1: Pharmacokinetics and Stability
The stability of the linker in plasma is crucial to prevent premature payload release. PEGylation is known to enhance the pharmacokinetic properties of ADCs.
| Parameter | ADC with PEGylated Linker (CX-DM1) | ADC with SMCC Linker (SMCC-DM1) | Reference |
| Half-life (t½) in mice | 9.9 days | 10.4 days | |
| Clearance (CL) | 0.7 mL/h/kg | 0.7 mL/h/kg | |
| Area Under the Curve (AUC₀→∞) | 15,225 h·mg/mL | 14,370 h·mg/mL | |
| Linker Degradation (in mouse plasma after 120h) | Not specified (described as "extremely high stability") | 38% degradation |
Note: The CX linker is a triglycyl peptide linker, not a DBCO-PEG linker, but is presented here as an example of an advanced, hydrophilic linker compared to SMCC.
Table 2: In Vitro Cytotoxicity (IC₅₀)
The IC₅₀ value represents the concentration of an ADC required to inhibit the growth of 50% of cancer cells in vitro. A lower IC₅₀ indicates higher potency. The inclusion of a PEG linker can sometimes reduce in vitro cytotoxicity, but this is often compensated by improved in vivo performance.
| ADC Construct | Cell Line | IC₅₀ (ng/mL) | Reference |
| ZHER2-SMCC -MMAE | NCI-N87 (HER2-positive) | ~10 nM (approx. 150 ng/mL) | |
| ZHER2-PEG4k -MMAE | NCI-N87 (HER2-positive) | ~45 nM (approx. 675 ng/mL) | |
| ZHER2-PEG10k -MMAE | NCI-N87 (HER2-positive) | ~220 nM (approx. 3300 ng/mL) | |
| CX -DM1 ADC | Various cancer cell lines | Significantly improved cytotoxicity vs. SMCC-DM1 |
Note: The data illustrates that while long PEG chains might decrease in vitro potency in some contexts, other advanced hydrophilic linkers (like CX) can significantly improve it compared to SMCC.
Table 3: In Vivo Efficacy
In vivo studies in tumor-bearing animal models are the ultimate preclinical test of an ADC's effectiveness.
| ADC Construct & Dose | Animal Model | Outcome | Reference |
| CX -DM1 ADC (3 mg/kg) | EGFR and EpCAM xenograft mouse models | More active than SMCC-DM1 at 15 mg/kg. | |
| SMCC -DM1 ADC (15 mg/kg) | EGFR and EpCAM xenograft mouse models | Less active than CX-DM1 at a 5-fold lower dose. | |
| ZHER2-PEG10k -MMAE | NCI-N87 tumor model | Most ideal tumor therapeutic ability compared to SMCC and PEG4k versions. |
Visualization of Linker Strategies and Workflows
To better understand the differences in conjugation and evaluation, the following diagrams illustrate the chemical processes and experimental workflows.
Caption: Conjugation workflows for this compound and SMCC linkers.
References
A Head-to-Head Comparison: The Advantages of DBCO-PEG9-Amine in Copper-Free Click Chemistry
For researchers, scientists, and drug development professionals, the ability to precisely and efficiently conjugate molecules is fundamental to innovation. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) has long been a staple in the bioconjugation toolkit, the emergence of strain-promoted azide-alkyne cycloaddition (SPAAC), utilizing reagents like DBCO-PEG9-amine, presents a compelling alternative with significant advantages, particularly in biological applications. This guide provides an objective comparison of these two powerful "click chemistry" methodologies, supported by experimental data and detailed protocols, to inform the selection of the optimal approach for your research needs.
The primary advantage of using DBCO-based reagents is the elimination of the cytotoxic copper(I) catalyst required for CuAAC.[1][2][3] This makes SPAAC inherently more biocompatible and the superior choice for applications involving live cells or in vivo studies where cellular integrity is paramount.[1][4] The DBCO (dibenzocyclooctyne) group, a strained alkyne, readily reacts with azide-functionalized molecules without the need for a catalyst, offering a clean and efficient conjugation.
The inclusion of a PEG9 (polyethylene glycol) linker in this compound further enhances its utility. The hydrophilic PEG spacer improves the water solubility of the DBCO moiety, reduces aggregation, and minimizes steric hindrance, which is crucial when working with sensitive biomolecules like proteins and antibodies.
Quantitative Performance Comparison
The choice between SPAAC and CuAAC often involves a trade-off between reaction speed and biocompatibility. While CuAAC can sometimes exhibit faster kinetics, the development of highly reactive cyclooctynes like DBCO has narrowed this gap significantly. The following tables summarize key performance metrics.
| Feature | This compound (SPAAC) | Copper-Catalyzed (CuAAC) |
| Catalyst Requirement | None (Copper-Free) | Copper(I) salt (e.g., CuSO₄) + Reducing Agent (e.g., Sodium Ascorbate) |
| Biocompatibility | High; suitable for live cells and in vivo applications. | Limited; copper catalyst is cytotoxic and can generate reactive oxygen species. |
| Bioorthogonality | High; DBCO and azides are absent in biological systems and do not cause side reactions. | High; terminal alkynes and azides are bioorthogonal. |
| Reaction Conditions | Aqueous buffers, physiological pH, room temperature. | Aqueous buffers; requires ligands (e.g., THPTA) to protect biomolecules and stabilize Cu(I). |
| Simplicity | Simple mix-and-react protocol. | Requires preparation of catalyst and ligand solutions; potential for post-reaction purification to remove copper. |
| Stability | DBCO and azide moieties are stable long-term on biomolecules. | Biomolecules can be sensitive to oxidation from copper-generated reactive oxygen species. |
Table 1: General Comparison of DBCO-based SPAAC and CuAAC
| Parameter | DBCO-based SPAAC | Copper-Catalyzed (CuAAC) |
| Second-Order Rate Constant (M⁻¹s⁻¹) | ~0.1 - 1.0 (for DBCO with azides) | ~10 - 100 |
| Typical Reaction Time | 4 - 17 hours at room temperature, depending on reactants. | 30 - 60 minutes at room temperature. |
| Yield | Almost quantitative. | High to quantitative. |
| Cytotoxicity | Reagent is generally considered non-toxic. | Copper catalyst is cytotoxic. |
Table 2: Comparison of Reaction Kinetics and Performance. Note: Reaction rates are highly dependent on the specific reactants, concentrations, solvent, and temperature.
Reaction Mechanisms and Workflow
The fundamental difference between the two methods lies in the activation of the alkyne. CuAAC relies on a copper catalyst to activate a terminal alkyne, whereas SPAAC uses a high-energy, strained cyclooctyne (DBCO) that reacts spontaneously with an azide.
Caption: Reaction mechanisms for SPAAC vs. CuAAC.
The experimental workflows also reflect the relative simplicity of the copper-free approach.
Caption: Comparative experimental workflows.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for labeling a protein with an amine-reactive DBCO reagent and a general protocol for copper-catalyzed click chemistry.
Protocol 1: Protein Labeling with Amine-Reactive DBCO-PEG9-NHS Ester
This protocol describes the labeling of a protein (e.g., an antibody) using an NHS-ester functionalized DBCO-PEG9 reagent, which targets primary amines (lysine residues and the N-terminus).
Materials:
-
Protein solution (2 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
DBCO-PEG9-NHS Ester (e.g., 10 mM stock in anhydrous DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or size-exclusion chromatography system for purification.
Methodology:
-
Preparation: Ensure the protein solution is in an amine-free buffer. Buffers like Tris or glycine will compete with the reaction and must be removed by dialysis or buffer exchange.
-
Reaction Setup: Bring the DBCO-PEG9-NHS Ester vial to room temperature before opening. Prepare a fresh 10 mM stock solution in anhydrous DMSO.
-
Labeling Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the DBCO-PEG9-NHS Ester stock solution. The final DMSO concentration should ideally be below 20%.
-
Incubation: Incubate the reaction for 60 minutes at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted DBCO reagent and byproducts using a spin desalting column or other suitable chromatography method equilibrated with the desired storage buffer (e.g., PBS).
-
Conjugation: The purified DBCO-labeled protein is now ready for conjugation with an azide-containing molecule by simple incubation.
Protocol 2: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for conjugating an alkyne-modified biomolecule to an azide-containing partner.
Materials:
-
Alkyne-modified biomolecule (in buffer, e.g., PBS)
-
Azide-containing molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Reducing Agent: Sodium Ascorbate stock solution (e.g., 100 mM in water, prepared fresh)
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-containing molecule in buffer. A typical molar excess for the smaller molecule is 4-50 equivalents.
-
Catalyst Premix: A few minutes before initiating the reaction, prepare the catalyst premix by mixing the CuSO₄ and THPTA ligand solutions. A common ratio is 5 equivalents of ligand to 1 equivalent of copper.
-
Add Catalyst: Add the catalyst premix to the reaction tube containing the biomolecule and azide. The final copper concentration is typically between 50 and 250 µM.
-
Initiate Reaction: To start the cycloaddition, add the freshly prepared sodium ascorbate solution. The final concentration is typically 5 mM. Close the tube to minimize oxygen exposure, which can deactivate the catalyst.
-
Incubation: Mix the reaction by gentle vortexing or on a rotator. Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Purification: Purify the labeled biomolecule to remove the copper catalyst, ligand, and excess reagents. This can be achieved through dialysis, size-exclusion chromatography, or precipitation, depending on the nature of the conjugate.
Conclusion
The choice between this compound (SPAAC) and copper-catalyzed click chemistry (CuAAC) is dictated by the experimental context. For applications that demand high biocompatibility, such as live-cell imaging, in vivo studies, and the development of sensitive biotherapeutics, the copper-free approach offered by DBCO reagents is the unequivocal choice. The elimination of copper-induced cytotoxicity ensures the integrity of the biological system. The PEG9 linker further provides advantages in solubility and handling.
Conversely, for in vitro conjugations of purified components where reaction speed is the highest priority and potential downstream effects of residual copper can be managed through purification, CuAAC remains a fast and effective tool. Ultimately, the development of reagents like this compound represents a significant advancement toward cleaner, more biologically compatible chemistry, empowering researchers to probe complex systems with greater precision and confidence.
References
A Comparative Guide to the In Vivo Stability of DBCO-PEG9-Amine Conjugates
For researchers and professionals in drug development, the stability of a bioconjugate in a physiological environment is a critical determinant of its efficacy and safety. Dibenzocyclooctyne (DBCO) linkers, particularly those functionalized with polyethylene glycol (PEG) chains like DBCO-PEG9-amine, have become instrumental in creating next-generation therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Their utility stems from the ability to participate in strain-promoted azide-alkyne cycloaddition (SPAAC), a form of "click chemistry" that proceeds efficiently in vivo without the need for toxic copper catalysts.[3][]
This guide provides an objective comparison of the in vivo stability of conjugates formed using this compound against other common bioconjugation linkers, supported by experimental data and detailed protocols. The central advantage of the DBCO linker lies in the formation of a highly stable triazole ring upon reaction with an azide, a linkage that is exceptionally robust under physiological conditions. The inclusion of a hydrophilic PEG spacer further enhances the conjugate's pharmacokinetic properties, often extending its circulation half-life.
Quantitative Comparison of Bioconjugation Linkers
The choice of linker technology has a profound impact on the stability, efficacy, and safety profile of a bioconjugate. The following table summarizes key performance characteristics of DBCO-mediated linkages compared to prevalent alternatives.
| Feature | DBCO (SPAAC) | Maleimide-Thiol | Copper-Catalyzed (CuAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition | Michael Addition | Copper-Catalyzed Azide-Alkyne Cycloaddition | [4+2] Cycloaddition |
| Resulting Linkage | 1,2,3-Triazole | Thioether | 1,2,3-Triazole | Dihydropyridazine / Tetrahydropyridazine |
| In Vivo Stability | High. The triazole bond is highly stable and generally resistant to enzymatic or chemical cleavage in vivo. However, some studies show the DBCO group itself can be degraded in the harsh environment of phagocytes. | Moderate to Low. The thioether bond can be susceptible to retro-Michael addition or exchange with endogenous thiols like glutathione, leading to premature payload release. | High. The resulting triazole is identical to that in SPAAC and is highly stable. | High. The carbon-carbon bonds formed are generally very stable in vivo. |
| Bioorthogonality | High. Azides and DBCO are abiotic and do not cross-react with native functional groups. | Moderate. Maleimides can react with off-target thiols. Cysteine is a low-abundance amino acid, providing some specificity. | High. Azides and terminal alkynes are bioorthogonal. | Very High. Tetrazines and strained alkenes/alkynes offer exceptionally fast, selective reactions. |
| Key Advantages | Copper-free, biocompatible, high stability of the resulting linkage, good reaction kinetics. | Targets readily available cysteine residues, well-established chemistry. | Very high reaction efficiency, small alkyne tag. | Extremely fast reaction kinetics, surpassing SPAAC. |
| Key Disadvantages | DBCO is relatively large and hydrophobic, which can affect conjugate properties. Potential for degradation in certain cellular compartments. | Linkage instability, potential for off-target reactions. | Requires cytotoxic copper catalyst , limiting direct in vivo applications. | Tetrazine linkers can sometimes be unstable in serum. |
Experimental Protocols for Stability Assessment
Evaluating the stability of a bioconjugate is essential to predict its in vivo performance. A well-designed assay can provide critical data on drug release kinetics and overall conjugate integrity.
Protocol 1: In Vitro Plasma/Whole Blood Stability Assay
This in vitro method serves as a reliable surrogate to predict in vivo stability, with whole blood often providing a better correlation than plasma.
Objective: To determine the stability of the DBCO-conjugate in biological fluid by monitoring the amount of intact conjugate over time.
Materials:
-
This compound conjugate (e.g., an ADC)
-
Freshly collected whole blood or plasma (e.g., human, mouse, rat) stabilized with an anticoagulant (e.g., heparin, EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Affinity capture beads (e.g., Protein A/G for antibodies)
-
LC-MS/MS system
Methodology:
-
Incubation: Dilute the DBCO-conjugate to a final concentration (e.g., 10 µM) in pre-warmed whole blood or plasma. For whole blood assays, a 1:1 dilution with PBS may be used.
-
Time Points: Incubate the mixture at 37°C with gentle agitation. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Sample Preparation: Immediately quench the reaction by adding cold acetonitrile to the collected aliquots to precipitate proteins. For antibody conjugates, an alternative is to use affinity capture beads to isolate the ADC from plasma components.
-
Analysis: Centrifuge the quenched samples to pellet proteins. Analyze the supernatant (for released payload) or the eluate from the affinity beads (for intact/modified ADC) using LC-MS/MS.
-
Quantification: Quantify the concentration of the intact conjugate, free payload, and any identified metabolites at each time point. The stability is often reported as the percentage of intact conjugate remaining relative to the 0-hour time point.
Protocol 2: In Vivo Pharmacokinetic and Stability Study
This protocol describes a typical animal study to assess the stability and pharmacokinetic profile of the conjugate directly in a living system.
Objective: To measure the concentration of the intact conjugate in circulation over time after administration to an animal model.
Materials:
-
This compound conjugate
-
Animal model (e.g., mice or rats)
-
Dosing vehicle (e.g., sterile PBS)
-
Blood collection supplies (e.g., capillary tubes, collection vials with anticoagulant)
-
Analytical instrumentation (ELISA, LC-MS/MS)
Methodology:
-
Administration: Administer the conjugate to a cohort of animals via a relevant route (e.g., intravenous injection).
-
Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr, etc.).
-
Plasma Preparation: Process the blood samples immediately to separate plasma by centrifugation. Store plasma samples at -80°C until analysis.
-
Analysis:
-
Total Antibody/Protein (for ADC/protein conjugates): Use an ELISA to measure the total concentration of the antibody or protein backbone.
-
Intact Conjugate: Employ an affinity capture LC-MS method. This involves capturing the conjugate from the plasma (e.g., using anti-human IgG antibodies for a humanized ADC) followed by analysis to measure the amount of conjugate that still has the payload attached.
-
-
Data Interpretation: Plot the plasma concentrations of total antibody and intact conjugate versus time. A divergence between the two curves indicates that the payload is being cleaved from the antibody in circulation. The half-life (t½) of the intact conjugate is a key stability parameter.
Mandatory Visualizations
The following diagrams illustrate the chemical pathways and experimental workflows discussed.
Caption: Key bioconjugation pathways: SPAAC vs. Maleimide-Thiol chemistry.
Caption: Experimental workflow for assessing in vivo conjugate stability.
References
A Comparative Analysis of Bifunctional Linkers for PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the design of Proteolysis-Targeting Chimeras (PROTACs) presents a multi-faceted challenge where the linker connecting the target-binding and E3 ligase-recruiting moieties plays a pivotal role. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1][2] This guide provides an objective comparison of common linker types—Polyethylene Glycol (PEG), alkyl, and rigid linkers—supported by experimental data and detailed protocols to aid in the rational design of next-generation protein degraders.
The Crucial Role of the Linker in PROTAC Function
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to selectively eliminate specific unwanted proteins from cells.[1] They are composed of two distinct ligands connected by a linker: one that binds to a target protein of interest (POI), and another that recruits an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's 26S proteasome.[1] The linker's length, composition, and rigidity are critical factors that dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation. An ideal linker facilitates the formation of a stable and productive ternary complex, while also conferring favorable properties such as solubility and cell permeability to the PROTAC molecule.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by two key parameters: DC50 , the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax , the maximum percentage of target protein degradation achieved. A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy. The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.
Impact of Linker Length on Degradation Efficiency
The length of the linker is a critical parameter that must be optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the lysine residues on the target protein are not accessible for ubiquitination.
| Linker Type | Linker Length (atoms) | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | TBK1 | Not Specified | Not Specified | No degradation | - | |
| Alkyl/Ether | 12 - 29 | TBK1 | Not Specified | Not Specified | Submicromolar | - | |
| Alkyl/Ether | 21 | TBK1 | Not Specified | Not Specified | 3 | 96 | |
| Alkyl/Ether | 29 | TBK1 | Not Specified | Not Specified | 292 | 76 | |
| PEG | 2 | BRD4 | VHL | MV4;11 | >1000 | <20 | |
| PEG | 3 | BRD4 | VHL | MV4;11 | 2.5 | >95 | |
| PEG | 4 | BRD4 | VHL | MV4;11 | 1.8 | >95 | |
| PEG | 5 | BRD4 | VHL | MV4;11 | 14 | >95 |
Comparison of Flexible vs. Rigid Linkers
Flexible linkers, such as alkyl and PEG chains, are the most commonly used due to their synthetic accessibility and the ease with which their length can be modified. Rigid linkers, which often incorporate cyclic structures, can pre-organize the PROTAC into a bioactive conformation, potentially leading to improved potency.
| Linker Type | Target Protein | E3 Ligase | Cell Line | Degradation Efficacy | Reference |
| Flexible (PEG) | Androgen Receptor (AR) | Not Specified | 22Rv1 | Exhibited degradation | |
| Rigid (Disubstituted phenyl) | Androgen Receptor (AR) | Not Specified | 22Rv1 | No activity | |
| Flexible (Alkyl) | BET Proteins | CRBN | MOLM13 | IC50 in pM range | |
| Rigid (Ethynyl) | BET Proteins | CRBN | MOLM13 | 3-fold increased activity |
Comparison of Alkyl vs. PEG Linkers
The choice between alkyl and PEG linkers can significantly impact the physicochemical properties of the PROTAC. PEG linkers are generally more hydrophilic, which can improve solubility and cell permeability, while alkyl chains are more hydrophobic.
| Linker Composition | Target Protein | E3 Ligase | Cell Line | Degradation Efficacy | Reference |
| Nine-atom alkyl chain | CRBN | VHL | HEK293T | Concentration-dependent decrease | |
| Three PEG units | CRBN | VHL | HEK293T | Weak degradation |
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Detailed Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, MV4;11) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
4. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
NanoBRET™ Ternary Complex Assay (Live-Cell)
This assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in living cells. This protocol is adapted from the Promega Technical Manual.
1. Cell Preparation and Transfection:
-
Create a bioluminescent donor protein by expressing the target protein as a fusion with NanoLuc® luciferase.
-
In a 96-well plate, co-transfect cells with the NanoLuc®-target protein fusion vector and a vector expressing a HaloTag®-E3 ligase fusion protein (e.g., HaloTag®-VHL or HaloTag®-CRBN).
2. Cell Treatment:
-
24 hours post-transfection, treat the cells with the PROTACs at various concentrations.
-
Include a vehicle-only control.
-
To prevent degradation of the target protein and allow for the accumulation of the ternary complex, cells can be pre-treated with a proteasome inhibitor like MG132.
3. Reagent Addition:
-
Add the NanoBRET® Nano-Glo® substrate and the HaloTag® 618 Ligand to the cells. The HaloTag® 618 Ligand will fluorescently label the HaloTag®-E3 ligase fusion protein, which acts as the energy acceptor.
4. Signal Detection:
-
Incubate the plate for the desired time (endpoint or kinetic reading).
-
Measure the donor emission (NanoLuc®, ~460 nm) and the acceptor emission (HaloTag® 618, ~618 nm) using a luminometer capable of filtered luminescence measurements.
5. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal.
-
An increased NanoBRET™ ratio indicates the formation of the ternary complex.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
1. Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours). Include a vehicle-only control.
2. MTS Reagent Addition:
-
Following the treatment period, add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).
3. Incubation:
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.
4. Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the PROTAC concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, there is a growing interest in rigid and clickable linkers to improve potency, selectivity, and drug-like properties. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioorthogonal Ligation Chemistries: DBCO-PEG9-Amine in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the ability to selectively and efficiently label biomolecules in complex biological systems is paramount. Bioorthogonal chemistries, reactions that proceed within living systems without interfering with native biochemical processes, have emerged as indispensable tools. Among these, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), often utilizing reagents like Dibenzocyclooctyne (DBCO), has gained significant traction. This guide provides a comprehensive comparison of DBCO-PEG9-amine with other prominent bioorthogonal ligation chemistries, including Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction. We present a data-driven analysis of their performance, detailed experimental protocols, and visualizations to aid in the selection of the optimal chemistry for your research needs.
At a Glance: Key Performance Metrics
The choice of a bioorthogonal ligation strategy hinges on a balance of factors including reaction kinetics, stability, biocompatibility, and the specific requirements of the application. The following table summarizes key quantitative data for the discussed chemistries.
| Feature | SPAAC (DBCO-Azide) | SPANC (Cyclooctyne-Nitrone) | iEDDA (TCO-Tetrazine) |
| Second-Order Rate Constant (k₂) | ~0.1 - 1.0 M⁻¹s⁻¹[1] | Up to 60 M⁻¹s⁻¹[2][3] | Up to 10⁶ M⁻¹s⁻¹[] |
| Reaction Partners | Cyclooctyne (e.g., DBCO) + Azide | Cyclooctyne + Nitrone | Dienophile (e.g., TCO) + Diene (e.g., Tetrazine) |
| Stability of Linkage | Stable triazole | Stable isoxazoline | Stable dihydropyridazine, then pyridazine |
| Biocompatibility | Generally high; no catalyst required | Generally high; no catalyst required | Generally high; no catalyst required |
| Common Applications | Antibody-drug conjugation, cell surface labeling, proteomics | Protein and cell surface labeling | In vivo imaging, pre-targeting drug delivery |
The Role of the PEG9 Linker in this compound
The "PEG9" in this compound refers to a polyethylene glycol (PEG) linker consisting of nine ethylene glycol units. This linker imparts several advantageous properties:
-
Increased Hydrophilicity: The PEG chain enhances the water solubility of the often hydrophobic DBCO moiety, which is crucial for reactions in aqueous biological environments.
-
Reduced Steric Hindrance: The flexible PEG spacer provides distance between the conjugated molecules, minimizing steric clashes that could impede the reaction or affect the function of the biomolecule.
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of a molecule, leading to a longer circulation half-life and reduced renal clearance.[5]
-
Reduced Immunogenicity: The PEG linker can shield the conjugated molecule from the immune system, reducing its potential to elicit an immune response.
The amine group on this compound provides a versatile handle for conjugation to biomolecules, typically through reaction with activated carboxylic acids (e.g., NHS esters) on proteins or other molecules.
Reaction Mechanisms and Workflows
To visualize the chemical transformations and experimental processes, the following diagrams are provided.
Performance Deep Dive: A Comparative Analysis
Reaction Kinetics
The speed of a bioorthogonal reaction is a critical parameter, especially for capturing dynamic processes or when working with low concentrations of reactants.
-
iEDDA (TCO-Tetrazine): This reaction boasts the fastest kinetics among the compared chemistries, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹. This exceptional speed makes it ideal for in vivo applications where rapid target engagement is crucial.
-
SPANC (Cyclooctyne-Nitrone): SPANC reactions exhibit rapid kinetics, with rate constants as high as 60 M⁻¹s⁻¹. This makes them significantly faster than SPAAC and suitable for a wide range of labeling applications.
-
SPAAC (DBCO-Azide): While slower than iEDDA and SPANC, SPAAC reactions with DBCO are still highly efficient, with rate constants typically in the range of 0.1 to 1.0 M⁻¹s⁻¹. This rate is sufficient for many bioconjugation applications, including the construction of antibody-drug conjugates (ADCs).
Stability
The stability of the bioorthogonal handle and the resulting linkage is crucial for the integrity of the final conjugate, particularly in the reducing environment of the cell and in complex media like serum.
-
DBCO: DBCO has shown moderate stability in intracellular environments. One study found that approximately 36% of DBCO groups were degraded in RAW264.7 cell lysate after 24 hours.
-
BCN (Bicyclo[6.1.0]nonyne), another SPAAC reagent: In the same study, BCN exhibited lower intracellular stability compared to DBCO, with about 79% degradation in 24 hours. However, BCN has been reported to be more stable than DBCO in the presence of reducing agents like TCEP.
-
TCO (trans-cyclooctene): TCO can be susceptible to isomerization to its less reactive cis-isomer, and some tetrazines can have limited stability in serum. However, more stable derivatives of both have been developed.
-
Linkage Stability: The triazole bond formed in SPAAC, the isoxazoline in SPANC, and the pyridazine in iEDDA are all generally stable under physiological conditions.
Biocompatibility and Cytotoxicity
A key requirement for bioorthogonal reactions is that the reagents and their products are non-toxic to biological systems.
-
All three chemistries—SPAAC, SPANC, and iEDDA—are generally considered highly biocompatible as they do not require cytotoxic copper catalysts.
-
The resulting triazole, isoxazoline, and pyridazine linkages are also typically well-tolerated in biological systems. However, it is always advisable to assess the cytotoxicity of any new conjugate in the specific biological system being studied.
Experimental Protocols
Detailed methodologies are essential for the successful implementation of these bioorthogonal ligation strategies.
Protocol 1: Antibody-Drug Conjugation using this compound (SPAAC)
This protocol describes the conjugation of a drug to an antibody via a DBCO-PEG9 linker.
Materials:
-
Antibody of interest
-
Azide-functionalized drug
-
DBCO-PEG9-NHS ester
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Desalting columns
Procedure:
-
Antibody Modification with DBCO:
-
Prepare the antibody in PBS at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of DBCO-PEG9-NHS ester in DMSO.
-
Add a 5-20 fold molar excess of the DBCO-PEG9-NHS ester to the antibody solution. The final DMSO concentration should be below 10%.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove excess DBCO reagent using a desalting column, exchanging the buffer to PBS.
-
-
Conjugation with Azide-Drug:
-
Prepare a stock solution of the azide-functionalized drug in DMSO.
-
Add a 1.5-5 fold molar excess of the azide-drug to the DBCO-modified antibody.
-
Incubate the reaction for 4-18 hours at 4°C or 1-2 hours at room temperature.
-
Purify the final antibody-drug conjugate using a desalting column or size-exclusion chromatography to remove unreacted drug.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and integrity of the conjugate by SDS-PAGE.
-
Protocol 2: Cell Surface Labeling using Tetrazine-TCO Ligation (iEDDA)
This protocol outlines the labeling of cell surface proteins that have been metabolically engineered to display a TCO group.
Materials:
-
Cells expressing TCO-modified surface proteins
-
Tetrazine-fluorophore conjugate
-
Cell culture medium
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells under conditions that promote the expression and display of the TCO-modified protein.
-
Wash the cells twice with PBS.
-
-
Labeling:
-
Prepare a solution of the tetrazine-fluorophore in cell culture medium at a final concentration of 1-10 µM.
-
Add the tetrazine-fluorophore solution to the cells and incubate for 5-30 minutes at 37°C. The reaction progress can often be monitored by the disappearance of the tetrazine's color.
-
-
Washing and Imaging:
-
Wash the cells three times with fresh cell culture medium to remove any unreacted tetrazine-fluorophore.
-
Image the cells using a fluorescence microscope with the appropriate filter set or analyze by flow cytometry.
-
Protocol 3: N-terminal Protein Functionalization via SPANC
This protocol describes a one-pot, three-step method for the site-specific modification of a protein with an N-terminal serine residue.
Materials:
-
Protein with an N-terminal serine
-
Sodium periodate (NaIO₄)
-
p-methoxybenzenethiol
-
N-methylhydroxylamine hydrochloride
-
p-anisidine
-
Cyclooctyne reagent (e.g., BCN or DBCO derivative)
-
Ammonium acetate buffer (pH ~6.9)
Procedure:
-
Oxidation of N-terminal Serine:
-
Dissolve the protein in ammonium acetate buffer.
-
Add a slight molar excess (e.g., 1.1 equivalents) of NaIO₄ and incubate for 1 hour at room temperature to convert the N-terminal serine to an aldehyde.
-
-
In situ Nitrone Formation:
-
To the reaction mixture, add p-methoxybenzenethiol and incubate for 1-2 hours at room temperature.
-
Then, add N-methylhydroxylamine hydrochloride and p-anisidine and incubate for approximately 20 minutes at room temperature. This generates the nitrone in situ.
-
-
Strain-Promoted Cycloaddition:
-
Add the cyclooctyne reagent to the reaction mixture.
-
Incubate for 1-20 hours at room temperature.
-
The resulting functionalized protein can be purified by standard chromatography methods.
-
Conclusion
The selection of a bioorthogonal ligation chemistry is a critical decision in experimental design. This compound, a key reagent in SPAAC, offers a robust and versatile tool for bioconjugation, with the PEG linker providing significant advantages in terms of solubility and biocompatibility. While SPAAC provides a good balance of reactivity and stability for many applications, SPANC offers faster kinetics, and iEDDA provides unparalleled reaction speed, making it the premier choice for demanding in vivo experiments. By carefully considering the kinetic, stability, and steric factors of each chemistry in the context of the specific biological system and application, researchers can select the optimal tool to advance their scientific discoveries.
References
Safety Operating Guide
Navigating the Safe Disposal of DBCO-PEG9-amine: A Comprehensive Guide
For researchers and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of DBCO-PEG9-amine, a bifunctional linker commonly used in bioconjugation and proteomics. By adhering to these protocols, laboratories can ensure compliance with safety regulations and minimize their environmental impact.
While some safety data sheets (SDS) for this compound and its derivatives indicate it is not classified as a hazardous substance, others suggest potential for acute toxicity and irritation.[1][2][3] Therefore, it is prudent to handle this compound with a degree of caution and to follow established protocols for chemical waste disposal.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn. This is the first line of defense against accidental exposure. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated chemical fume hood.[1]
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety goggles | Protects against splashes and accidental eye contact.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through a licensed chemical waste disposal service. Do not discharge this compound into drains or waterways.
-
Consult Institutional Guidelines: Before proceeding, consult your institution's Environmental Health & Safety (EH&S) department for specific protocols and requirements for chemical waste disposal.
-
Waste Segregation:
-
Unused/Expired Compound: Treat as chemical waste.
-
Contaminated Labware (Glassware, plasticware): Rinse with a suitable solvent (e.g., ethanol or the solvent used in the experiment). The rinsate should be collected and disposed of as chemical waste. The rinsed labware can then typically be disposed of as regular laboratory waste, but confirm this with your EH&S department.
-
Contaminated PPE: Dispose of gloves and other contaminated disposable items in a designated hazardous waste container.
-
-
Waste Container and Labeling:
-
Use a designated, properly sealed, and clearly labeled hazardous waste container.
-
The label should include the full chemical name ("this compound") and any other constituents of the waste, along with their approximate concentrations.
-
-
Waste Collection and Storage:
-
Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's waste management service.
-
Ensure the storage area is secure and away from incompatible materials, such as strong oxidizing agents.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain and absorb the spilled compound.
-
Collect and Dispose: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution. Collect all cleaning materials for disposal as hazardous waste.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
By implementing these procedures, laboratories can maintain a safe working environment and ensure the responsible disposal of this compound. Always prioritize safety and consult with your institution's EH&S department for guidance on specific disposal challenges.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
